molecular formula C18H25BF2N4O B15554350 Green DND-26 CAS No. 220524-71-0

Green DND-26

Cat. No.: B15554350
CAS No.: 220524-71-0
M. Wt: 362.2 g/mol
InChI Key: SXZBATLAPYSXND-UHFFFAOYSA-N
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Description

DND-26 dye is a BODIPY dye. It has a role as a fluorochrome.

Properties

CAS No.

220524-71-0

Molecular Formula

C18H25BF2N4O

Molecular Weight

362.2 g/mol

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[2-(dimethylamino)ethyl]propanamide

InChI

InChI=1S/C18H25BF2N4O/c1-13-11-14(2)24-17(13)12-16-6-5-15(25(16)19(24,20)21)7-8-18(26)22-9-10-23(3)4/h5-6,11-12H,7-10H2,1-4H3,(H,22,26)

InChI Key

SXZBATLAPYSXND-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Green DND-26 (LysoTracker™ Green DND-26): A Fluorescent Probe for Acidic Organelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Green DND-26, commercially known as LysoTracker™ this compound, is a cell-permeant fluorescent dye specifically designed to label and track acidic organelles in living cells. Comprising a fluorophore linked to a weak base, its mechanism of action relies on protonation and subsequent accumulation within the acidic lumen of organelles, most notably lysosomes. This technical guide provides an in-depth overview of this compound, its physicochemical properties, mechanism of action, and detailed experimental protocols for its application in fluorescence microscopy and flow cytometry. Furthermore, it explores its utility in studying cellular processes such as autophagy and lysosomal dynamics in response to external stimuli, presenting quantitative data and visualizations to aid in experimental design and data interpretation.

Introduction

Lysosomes are dynamic, membrane-bound organelles that play a crucial role in cellular homeostasis. They are integral to various cellular processes, including the degradation of macromolecules, cellular clearance (autophagy), nutrient sensing, and immune responses.[1] The acidic internal environment of lysosomes (pH 4.5-5.0) is essential for the optimal functioning of their hydrolytic enzymes.[1] Consequently, monitoring lysosomal pH and function is critical for understanding both normal cellular physiology and the pathogenesis of numerous diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer.[1][2]

This compound is a valuable tool for researchers studying lysosomal biology. It is a fluorescent acidotropic probe that selectively accumulates in acidic compartments, offering a straightforward method for their visualization in live cells.[3] This guide details the technical aspects of this compound, enabling researchers to effectively incorporate this probe into their experimental workflows.

Physicochemical Properties and Mechanism of Action

This compound is composed of a fluorescein-based fluorophore linked to a weak base. This structure allows it to readily cross the cell membrane in its neutral, unprotonated state. Upon entering an acidic compartment, such as a lysosome, the weakly basic moiety becomes protonated. The resulting positive charge prevents the molecule from diffusing back across the organelle's membrane, leading to its accumulation and a significant increase in fluorescence intensity.

Key Properties:

PropertyValueReference
Molecular Formula C18H25BF2N4O
Molecular Weight 398.69 g/mol
Excitation Maximum 504 nm
Emission Maximum 511 nm
Solvent DMSO (typically supplied as a 1 mM stock solution)
Mechanism of Action Visualization

The following diagram illustrates the mechanism by which this compound accumulates in lysosomes.

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytosol Cytosol (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Green_DND_26_neutral This compound (Neutral, Membrane Permeable) Green_DND_26_cytosol This compound (Neutral) Green_DND_26_neutral->Green_DND_26_cytosol Diffusion across cell membrane Green_DND_26_protonated This compound-H+ (Protonated, Trapped) Fluorescent Green_DND_26_cytosol->Green_DND_26_protonated Diffusion into lysosome H+ H+ H+->Green_DND_26_protonated Protonation Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Treatment Treat cells with experimental compound Cell_Culture->Treatment Staining Stain with This compound working solution Treatment->Staining Incubation Incubate for 15-30 min at 37°C Staining->Incubation Wash Wash cells to remove excess dye Incubation->Wash Analysis Analyze via fluorescence microscopy or flow cytometry Wash->Analysis End End Analysis->End Stimulus Rapamycin or Nutrient Starvation mTOR mTOR Inhibition Stimulus->mTOR Autophagy_Induction Autophagy Induction mTOR->Autophagy_Induction Lysosome_Biogenesis Increased Lysosome Biogenesis & Activity Autophagy_Induction->Lysosome_Biogenesis Green_DND_26 Increased this compound Fluorescence Lysosome_Biogenesis->Green_DND_26

References

An In-depth Technical Guide on the Core Mechanism of Action of Green DND-26 in Lysosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Green DND-26 is a fluorescent dye widely utilized for the selective staining and tracking of acidic organelles, primarily lysosomes, in living cells.[1][2] Its unique chemical properties allow it to permeate cell membranes and accumulate within these low-pH compartments, providing a powerful tool for investigating lysosomal biology, including biosynthesis, pathogenesis, and the effects of therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Mechanism of Action: Selective Accumulation in Acidic Organelles

The selective accumulation of LysoTracker this compound in lysosomes is a process driven by its chemical nature as a weak base linked to a fluorophore.[4] The molecule is composed of a fluorescein (B123965) group, which provides its fluorescent properties, and a weakly basic moiety that is only partially protonated at neutral pH.

This key characteristic allows the uncharged form of the probe to freely diffuse across the cell membrane and other organellar membranes. However, upon entering an acidic compartment like the lysosome, which typically maintains a pH of approximately 4.5-5.5, the weakly basic group becomes protonated. This protonation results in a net positive charge on the molecule. The charged form of this compound is significantly less membrane-permeable and is effectively trapped within the acidic organelle. This process of protonation and retention leads to a high concentration of the dye within lysosomes, enabling their distinct visualization against the lower background fluorescence of the rest of the cell.

It is important to note that while the probe is highly selective for acidic organelles, its retention mechanism is not fully elucidated but is thought to involve this protonation and subsequent retention within the organellar membranes.

Quantitative Data

The following table summarizes the key quantitative properties of LysoTracker this compound.

PropertyValueReference
Maximum Excitation Wavelength504 nm
Maximum Emission Wavelength511 nm
Molecular Weight398.69 g/mol
Recommended Working Concentration50-75 nM
Stock Solution Concentration1 mM in DMSO

Experimental Protocols

Staining of Live Adherent Cells
  • Cell Preparation: Grow adherent cells on coverslips or in appropriate cell culture dishes to the desired confluency.

  • Preparation of Staining Solution: On the day of the experiment, allow the 1 mM LysoTracker this compound stock solution to warm to room temperature. Dilute the stock solution to a final working concentration of 50-75 nM in the normal growth medium of the cells. It is recommended to use a medium without phenol (B47542) red to reduce background fluorescence.

  • Staining: Remove the existing culture medium from the cells and replace it with the pre-warmed staining solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C under normal growth conditions. The optimal incubation time may vary depending on the cell type. For kinetic studies, shorter incubation times of 1-5 minutes may be necessary to avoid potential alkalizing effects on the lysosomes.

  • Imaging: The cells can be imaged directly without washing. For reduced background, the staining solution can be replaced with fresh, pre-warmed medium before imaging. Observe the cells using a fluorescence microscope equipped with a filter set appropriate for FITC (fluorescein isothiocyanate), which efficiently excites LysoTracker this compound. Crucially, cells must be imaged live as fixation with aldehydes or alcohols will inhibit staining.

Staining of Live Suspension Cells
  • Cell Preparation: Centrifuge the suspension cells to obtain a cell pellet and aspirate the supernatant.

  • Staining: Gently resuspend the cell pellet in the pre-warmed (37°C) staining solution (50-75 nM LysoTracker this compound in growth medium).

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C under appropriate growth conditions.

  • Washing: Centrifuge the cells to pellet them and aspirate the staining solution. Resuspend the cells in fresh, pre-warmed medium.

  • Imaging: Mount the cells on a slide and observe them using a fluorescence microscope with the appropriate filter set.

Mandatory Visualizations

Mechanism_of_Action_Green_DND-26 cluster_extracellular Extracellular Space (pH ~7.4) cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.5) Probe_neutral LysoTracker this compound (Neutral, Uncharged) Probe_cytoplasm LysoTracker this compound (Neutral, Uncharged) Probe_neutral->Probe_cytoplasm Passive Diffusion Probe_protonated LysoTracker this compound-H+ (Protonated, Charged) Probe_cytoplasm->Probe_protonated Diffusion & Protonation Probe_protonated->Probe_cytoplasm Reduced Diffusion Fluorescence Green Fluorescence Probe_protonated->Fluorescence Accumulation & Excitation

Caption: Mechanism of LysoTracker this compound accumulation in lysosomes.

Experimental_Workflow_Adherent_Cells A 1. Seed Adherent Cells on Coverslip B 2. Prepare Staining Solution (50-75 nM in Medium) C 3. Replace Medium with Staining Solution A->C Cell Culture D 4. Incubate 30 min - 2 hr at 37°C C->D Staining E 5. Live Cell Imaging (FITC Filter Set) D->E Analysis

Caption: Experimental workflow for staining adherent cells.

Concluding Remarks

LysoTracker this compound is an invaluable tool for the study of lysosomes in living cells. Its mechanism of action, based on pH-dependent protonation and accumulation, allows for the highly specific labeling of these acidic organelles. By following the detailed protocols and understanding the quantitative aspects of this probe, researchers and drug development professionals can effectively utilize LysoTracker this compound to gain critical insights into cellular processes and the impact of novel therapeutics on lysosomal function. The non-fixable nature of the staining is a critical consideration in experimental design, necessitating live-cell imaging for accurate results.

References

An In-depth Technical Guide to Lysosomal Staining with LysoTracker Green DND-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of LysoTracker Green DND-26, a widely used fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells. This document details the core mechanism of action, experimental protocols, and key quantitative data to facilitate its effective use in research and drug development.

Core Principle of Staining

LysoTracker this compound is a cell-permeant, fluorescent dye specifically designed to accumulate in acidic compartments within living cells.[][2] The fundamental principle of its function lies in its chemical structure, which consists of a fluorophore linked to a weakly basic amine moiety.[3][4] This design allows the probe to operate based on the significant pH gradient between the neutral cytoplasm and the acidic lumen of lysosomes.

The mechanism of action can be summarized in a two-step process:

  • Passive Diffusion and Cellular Entry: In its neutral, unprotonated state at physiological pH (around 7.4), LysoTracker this compound is hydrophobic and can freely permeate the cell membrane to enter the cytoplasm.[3][5]

  • Protonation and Sequestration in Acidic Organelles: Lysosomes maintain a highly acidic internal environment (pH 4.5-5.5).[] Upon entering an acidic organelle, the weakly basic amine group of the LysoTracker probe becomes protonated.[3][7] This protonation results in a charged, more hydrophilic molecule that can no longer readily diffuse across the organellar membrane, effectively trapping the dye within the lysosome.[3][7] The accumulation of the probe in these acidic vesicles leads to a bright, punctate green fluorescence.[7]

It is important to note that while highly selective for acidic organelles, LysoTracker probes may also accumulate in other acidic compartments such as late endosomes and autolysosomes.[7] Therefore, co-localization with established lysosomal markers (e.g., LAMP1) is often recommended for definitive lysosomal identification.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for LysoTracker this compound, facilitating experimental design and data interpretation.

ParameterValueReference(s)
Excitation Maximum 504 nm[2][7]
Emission Maximum 511 nm[2][7]
Recommended Working Concentration 50 - 75 nM[4][7]
Stock Solution Concentration 1 mM in DMSO[8][9]
Typical Incubation Time 15 - 30 minutes[7]
Molecular Weight 398.69 g/mol [9][10]

Experimental Protocols

The following are generalized protocols for staining live adherent and suspension cells with LysoTracker this compound. Optimization may be required depending on the specific cell type and experimental conditions.

Staining Adherent Cells
  • Cell Culture: Plate cells on coverslips or in appropriate imaging dishes and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a fresh working solution of LysoTracker this compound by diluting the 1 mM DMSO stock solution in pre-warmed (37°C) normal growth medium to a final concentration of 50-75 nM. For example, a 1:20,000 dilution of the stock solution yields a 50 nM working concentration.[8][9] To minimize background fluorescence, phenol (B47542) red-free medium can be used.[8]

  • Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time can vary between cell types.[7]

  • Imaging: The cells can be imaged directly in the staining solution or the solution can be replaced with fresh, pre-warmed medium before imaging. It is critical to image the cells live as fixation will disrupt the staining.[8] Use a fluorescence microscope equipped with a standard FITC filter set.[3][5]

Staining Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet and aspirate the supernatant.

  • Resuspension and Staining: Gently resuspend the cells in the pre-warmed (37°C) LysoTracker this compound working solution (50-75 nM in growth medium).

  • Incubation: Incubate the cells for 30 minutes to 2 hours under appropriate growth conditions, protected from light.[4]

  • Washing (Optional): Centrifuge the cells again, remove the staining solution, and resuspend in fresh, pre-warmed medium. This step can help to reduce background fluorescence.[4]

  • Imaging: Transfer the stained cells to a suitable imaging chamber and observe using a fluorescence microscope with a FITC filter set.

Mandatory Visualizations

Mechanism of LysoTracker this compound Action

G Mechanism of LysoTracker this compound Staining cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LTG_neutral LysoTracker Green (Neutral) LTG_cyto LysoTracker Green (Neutral) LTG_neutral->LTG_cyto Passive Diffusion LTG_protonated LysoTracker Green (Protonated & Fluorescent) LTG_cyto->LTG_protonated Enters Acidic Environment H_ion H+ H_ion->LTG_protonated Protonation G Experimental Workflow: Staining Adherent Cells Start Start: Plate Adherent Cells Culture Culture to Desired Confluency Start->Culture Prepare Prepare 50-75 nM LysoTracker Solution Culture->Prepare Remove_Medium Remove Culture Medium Prepare->Remove_Medium Add_Stain Add LysoTracker Solution to Cells Remove_Medium->Add_Stain Incubate Incubate 15-30 min at 37°C Add_Stain->Incubate Image Live Cell Imaging (FITC Filter) Incubate->Image End End: Data Acquisition Image->End

References

A Technical Guide to LysoTracker Green DND-26 for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the utility of LysoTracker Green DND-26, a fluorescent probe crucial for the investigation of lysosomes and other acidic organelles in living cells. We will delve into its mechanism of action, provide detailed experimental protocols, and present its key characteristics in a clear, comparative format.

Core Principles of LysoTracker this compound

LysoTracker this compound is a cell-permeable dye specifically designed to accumulate in acidic compartments within live cells.[1][2][3] Its fundamental mechanism relies on a fluorophore linked to a weak base that is only partially protonated at neutral pH.[1][4] This uncharged state allows the probe to freely cross the cell membrane. Upon encountering the acidic environment of organelles such as lysosomes (with a pH of approximately 4.5-5.0), the weakly basic moiety becomes protonated. This protonation results in a charged molecule that is retained within the acidic compartment, leading to a localized accumulation and bright green fluorescence. This makes it a valuable tool for studying lysosomal dynamics, including their morphology, trafficking, and role in cellular processes like autophagy.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative properties of LysoTracker this compound are summarized in the table below.

PropertyValueSource(s)
Excitation Maximum 504 nm
Emission Maximum 511 nm
Recommended Working Concentration 50 - 100 nM
Typical Working Concentration 50 nM
Supplied Concentration 1 mM in DMSO
Molecular Weight 398.69 g/mol

Mechanism of Action: A Visual Representation

The following diagram illustrates the protonation-based trapping mechanism of LysoTracker this compound within an acidic organelle.

Mechanism of LysoTracker this compound Accumulation cluster_cell Live Cell extracellular Extracellular Space (Neutral pH) cytoplasm Cytoplasm (Neutral pH) extracellular->cytoplasm Passive Diffusion lysosome Lysosome (Acidic pH ~4.5-5.0) cytoplasm->lysosome Passive Diffusion lysosome->cytoplasm Trapped probe_neutral LysoTracker Green (Uncharged) probe_protonated LysoTracker Green (Charged, Fluorescent) probe_neutral->probe_protonated

Caption: Protonation and trapping of LysoTracker this compound in acidic lysosomes.

Experimental Protocols

Below are detailed methodologies for key experiments using LysoTracker this compound. It is important to note that this probe is intended for live cell imaging only, as fixation will inhibit staining.

Preparation of Staining Solution
  • Stock Solution: LysoTracker this compound is typically supplied as a 1 mM solution in DMSO. Store this stock solution at -20°C, protected from light and dessicated. Avoid repeated freeze-thaw cycles.

  • Working Solution: Before use, allow the stock solution to warm to room temperature. Dilute the 1 mM stock solution to a final working concentration of 50-100 nM in your normal cell culture growth medium. A common starting concentration is 50 nM, which can be achieved by a 1:20,000 dilution of the stock solution. For optimal imaging, consider using a phenol (B47542) red-free medium to reduce background fluorescence.

Staining of Live Cells
  • Adherent Cells:

    • Grow cells on coverslips or in an appropriate imaging dish.

    • When cells reach the desired confluency, remove the culture medium.

    • Add the pre-warmed (37°C) staining solution containing LysoTracker this compound to the cells.

    • Incubate for 15-30 minutes under normal growth conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type.

    • After incubation, the cells can be imaged directly in the staining solution.

  • Suspension Cells:

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Aspirate the supernatant and gently resuspend the cells in the pre-warmed (37°C) staining solution.

    • Incubate for 15-30 minutes under appropriate growth conditions.

    • After incubation, the cells can be pelleted and resuspended in fresh, pre-warmed medium for imaging, or imaged directly in the staining solution.

Live Cell Imaging
  • Microscopy: Observe the stained cells using a fluorescence microscope equipped with a standard FITC filter set.

  • Excitation/Emission: Use an excitation wavelength of approximately 504 nm and collect the emission at around 511 nm.

  • Image Acquisition: Acquire images immediately after staining. Note that prolonged exposure to excitation light can lead to photobleaching.

Experimental Workflow

The following diagram outlines a typical workflow for a live cell imaging experiment using LysoTracker this compound.

Live Cell Imaging Workflow with LysoTracker this compound start Start cell_culture Cell Seeding & Culture start->cell_culture prepare_dye Prepare LysoTracker Staining Solution (50-100 nM) cell_culture->prepare_dye stain_cells Incubate Live Cells with Dye (15-30 min) prepare_dye->stain_cells image_acquisition Fluorescence Microscopy (Ex: 504 nm, Em: 511 nm) stain_cells->image_acquisition data_analysis Image Analysis (e.g., colocalization, intensity) image_acquisition->data_analysis end End data_analysis->end

Caption: A streamlined workflow for live cell imaging using LysoTracker this compound.

Important Considerations

  • Specificity: While LysoTracker dyes are excellent for labeling acidic organelles, they are not exclusively specific to lysosomes. Other acidic compartments, such as late endosomes and autolysosomes, may also be stained. Therefore, colocalization studies with other lysosomal markers may be necessary for definitive identification.

  • Cytotoxicity: While generally used at non-toxic concentrations, it is good practice to assess any potential effects of the dye on cell viability and function, especially in long-term imaging experiments.

  • Photostability: Like many fluorescent dyes, LysoTracker this compound is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time required to obtain a good signal. For extended imaging, LysoTracker Deep Red may be a more photostable alternative.

References

An In-depth Technical Guide to LysoTracker Green DND-26 for the Study of Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are dynamic, membrane-bound organelles essential for cellular homeostasis, playing a central role in degradation, recycling, nutrient signaling, and waste removal.[1][2] Dysregulation of lysosomal function is implicated in a wide array of human pathologies, including lysosomal storage diseases (LSDs), neurodegenerative disorders like Alzheimer's and Parkinson's, and cancer.[1][3] This has positioned the lysosome as a critical therapeutic target for drug development.[3]

LysoTracker Green DND-26 is a fluorescent, acidotropic probe specifically designed for labeling and tracking acidic organelles, primarily lysosomes, in living cells. As a cell-permeable weak base, it offers high selectivity for acidic compartments and enables real-time imaging and analysis of lysosomal morphology, trafficking, and acidification at nanomolar concentrations. This guide provides a comprehensive technical overview of LysoTracker this compound, including its mechanism of action, experimental protocols, and data interpretation for the robust assessment of lysosomal function.

Core Mechanism of Action

The functionality of LysoTracker this compound is based on a protonation-driven trapping mechanism. The probe consists of a fluorophore linked to a weakly basic amine group that is only partially protonated at neutral pH.

  • Cell Permeation : In its neutral, uncharged state, the probe freely diffuses across the plasma membrane into the cell's cytoplasm.

  • Accumulation in Acidic Organelles : Upon encountering an acidic environment, such as the low pH (approximately 4.5-5.0) within the lysosomal lumen, the weak base moiety of the probe becomes protonated.

  • Sequestration and Fluorescence : This protonation results in a positively charged molecule. The charged probe can no longer readily diffuse across the organelle's membrane, effectively trapping it inside the lysosome and leading to its accumulation. This accumulation results in a bright green fluorescent signal that is characteristic of acidic organelles.

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH ~4.5-5.0) LTG_neutral LysoTracker Green (Neutral) LTG_cyto LysoTracker Green (Neutral) LTG_neutral->LTG_cyto Passive Diffusion LTG_protonated LysoTracker Green (Protonated & Trapped) LTG_cyto->LTG_protonated Enters Lysosome Fluorescence Green Fluorescence LTG_protonated->Fluorescence Accumulation Leads to H_ion H+ H_ion->LTG_protonated Protonation

Caption: Mechanism of LysoTracker this compound accumulation in lysosomes.

Quantitative Data and Specifications

For effective experimental design, it is crucial to understand the specific properties of the probe. The key quantitative parameters for LysoTracker this compound are summarized below.

PropertyValueReference(s)
Excitation Maximum ~504 nm
Emission Maximum ~511 nm
Molecular Weight 398.69 g/mol
Recommended Working Concentration 50 - 75 nM
Solvent DMSO (Dimethyl sulfoxide)
Stock Solution Concentration 1 mM
Storage Conditions -20°C, desiccated, protected from light
Cell Permeability Yes
Fixability No, for live-cell imaging only

Experimental Protocols

LysoTracker this compound is intended exclusively for live-cell applications, as fixation disrupts the lysosomal pH gradient essential for dye accumulation.

General Protocol for Live-Cell Staining and Fluorescence Microscopy

This protocol provides a standard workflow for staining adherent or suspension cells.

  • Cell Preparation : Culture cells on an appropriate vessel for microscopy (e.g., glass-bottom dishes, chamber slides) until they reach the desired confluency.

  • Reagent Preparation :

    • Thaw the 1 mM LysoTracker this compound stock solution at room temperature.

    • Prepare a pre-warmed (37°C) working solution by diluting the stock solution directly into the normal growth medium to a final concentration of 50-75 nM. For a 50 nM working solution, this is a 1:20,000 dilution.

    • Optional: To minimize background fluorescence from the medium, phenol (B47542) red-free medium can be used.

  • Cell Staining :

    • For Adherent Cells : Remove the existing culture medium and replace it with the pre-warmed medium containing LysoTracker this compound.

    • For Suspension Cells : Centrifuge the cells to form a pellet, remove the supernatant, and gently resuspend the cells in the pre-warmed staining medium.

  • Incubation : Incubate the cells for 15-30 minutes at 37°C under normal growth conditions. Optimal incubation time can vary by cell type and may require optimization.

  • Imaging :

    • The cells can be imaged directly without washing. If high background is an issue, the staining solution can be replaced with fresh pre-warmed medium before imaging.

    • Observe the cells using a fluorescence microscope equipped with a standard FITC filter set. The expected signal will be punctate green fluorescence within the cytoplasm, corresponding to acidic organelles.

cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A Culture cells on microscopy-grade vessel B Prepare 50-75 nM LysoTracker working solution in warm medium C Replace culture medium with LysoTracker working solution B->C Proceed to Staining D Incubate for 15-30 min at 37°C C->D E Image live cells using fluorescence microscope (FITC filter) D->E Proceed to Imaging F Analyze punctate green fluorescence E->F

References

LysoTracker Green DND-26: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Green DND-26 is a fluorescent probe renowned for its utility in the selective labeling and tracking of acidic organelles within live cells. As a member of the LysoTracker series of dyes, it is characterized by its cell-permeant nature and its accumulation in compartments with low internal pH, most notably lysosomes. This property makes it an invaluable tool for investigating lysosomal dynamics, including their biosynthesis, movement, and role in cellular processes such as autophagy. This guide provides a comprehensive overview of the core properties, experimental applications, and underlying mechanisms of LysoTracker this compound.

Core Properties and Mechanism of Action

LysoTracker this compound is a weakly basic amine linked to a fluorophore. Its mechanism of action is predicated on its ability to freely diffuse across the cell membrane in its neutral, uncharged state. Upon encountering an acidic environment, such as the interior of a lysosome (pH 4.5-5.0), the amine moiety becomes protonated. This protonation results in a net positive charge, effectively trapping the probe within the acidic organelle. The accumulation of the fluorescent probe allows for the visualization of these compartments. While the precise pKa and quantum yield for LysoTracker this compound are not consistently reported in publicly available resources, its effectiveness is well-established within its recommended operating concentrations.

Quantitative Data Summary
PropertyValueReference(s)
Excitation Maximum ~504 nm[1][2]
Emission Maximum ~511 nm[1][2]
Molecular Weight 398.69 g/mol [1]
Recommended Working Concentration 50 - 100 nM
Formulation 1 mM in DMSO[1]
Storage Store at -20°C, protected from light.[1][3]

Mechanism of Action and Cellular Accumulation

The following diagram illustrates the principle by which LysoTracker this compound accumulates in acidic organelles.

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LTG_neutral LysoTracker Green (Neutral) LTG_cytoplasm LysoTracker Green (Neutral) LTG_neutral->LTG_cytoplasm Passive Diffusion LTG_protonated LysoTracker Green (Protonated & Trapped) Fluorescent LTG_cytoplasm->LTG_protonated Diffusion into Lysosome H+ H+ H+->LTG_protonated Protonation

Caption: Mechanism of LysoTracker this compound accumulation in acidic lysosomes.

Application in Monitoring Autophagy

LysoTracker this compound is widely employed to monitor the process of autophagy, a fundamental cellular degradation pathway. Autophagy involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and subsequently fuse with lysosomes to form autolysosomes. The acidic and degradative nature of the lysosome is crucial for the completion of the autophagic process. An increase in the number or size of acidic vesicles, as visualized by LysoTracker Green, can be indicative of an upregulation of autophagy.

The diagram below outlines the key stages of the autophagy pathway and indicates the point at which LysoTracker this compound can be used as an investigative tool.

Initiation Initiation (e.g., Nutrient Starvation) Phagophore Phagophore Formation Initiation->Phagophore Autophagosome Autophagosome Formation Phagophore->Autophagosome Fusion Fusion Autophagosome->Fusion Autolysosome Autolysosome (Acidic & Degradative) Fusion->Autolysosome Lysosome Lysosome (Acidic) Lysosome->Fusion Degradation Degradation & Recycling Autolysosome->Degradation LysoTracker LysoTracker Green Staining LysoTracker->Lysosome Labels Acidic Organelles LysoTracker->Autolysosome

Caption: Role of LysoTracker this compound in visualizing the autophagy pathway.

Experimental Protocols

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining live cells with LysoTracker this compound for fluorescence microscopy.

Start Start: Seed Cells on Coverslips Prepare_Staining Prepare Staining Solution (50-100 nM LysoTracker Green in media) Start->Prepare_Staining Incubate_Cells Replace Culture Medium with Staining Solution Prepare_Staining->Incubate_Cells Incubation Incubate for 15-30 min at 37°C Incubate_Cells->Incubation Wash Optional: Wash with fresh medium Incubation->Wash Image Image Cells using Fluorescence Microscope (FITC/GFP filter set) Wash->Image End End Image->End

Caption: Experimental workflow for live-cell imaging with LysoTracker this compound.

Detailed Steps:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Reagent Preparation: Prepare a fresh staining solution by diluting the 1 mM LysoTracker this compound stock solution in pre-warmed cell culture medium to a final concentration of 50-100 nM.

  • Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Imaging: The cells can be imaged directly in the staining solution or after replacing it with fresh, pre-warmed medium. Use a fluorescence microscope equipped with a standard FITC or GFP filter set.

  • Important Note: LysoTracker this compound is not suitable for fixed cells. Fixation will disrupt the acidic compartments and lead to loss of the signal.

Flow Cytometry Protocol

This protocol outlines the steps for quantifying acidic vesicle content using LysoTracker this compound and flow cytometry.

Start Start: Harvest and Wash Cells Prepare_Staining Prepare Staining Solution (50-100 nM LysoTracker Green in buffer) Start->Prepare_Staining Resuspend Resuspend Cells in Staining Solution Prepare_Staining->Resuspend Incubation Incubate for 15-30 min at 37°C Resuspend->Incubation Wash Wash Cells with Buffer Incubation->Wash Resuspend_Final Resuspend in Buffer for Analysis Wash->Resuspend_Final Analyze Analyze on Flow Cytometer (FITC channel) Resuspend_Final->Analyze End End Analyze->End

Caption: Experimental workflow for flow cytometry using LysoTracker this compound.

Detailed Steps:

  • Cell Preparation: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with a suitable buffer (e.g., PBS).

  • Reagent Preparation: Prepare a fresh staining solution of LysoTracker this compound at a concentration of 50-100 nM in a suitable buffer or medium.

  • Staining: Resuspend the cell pellet in the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash: Centrifuge the cells and wash with fresh buffer to remove excess dye.

  • Analysis: Resuspend the cells in buffer and analyze immediately on a flow cytometer using the FITC or equivalent channel for detection of green fluorescence.

Conclusion

LysoTracker this compound is a robust and versatile tool for the investigation of acidic organelles in living cells. Its straightforward mechanism of action and simple application protocols make it a staple in cell biology research, particularly for studies involving lysosomal function and autophagy. By understanding its core properties and adhering to optimized experimental procedures, researchers can effectively utilize this probe to gain valuable insights into fundamental cellular processes.

References

LysoTracker Green DND-26: A Technical Guide for Monitoring Acidic Organelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of LysoTracker Green DND-26, a fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells. We will delve into its mechanism of action, key applications, detailed experimental protocols, and data interpretation, offering a comprehensive resource for researchers in cell biology and drug development.

Introduction to LysoTracker this compound

LysoTracker this compound is a cell-permeant, green fluorescent dye designed for the selective accumulation in acidic compartments within living cells.[][2][3][] Its utility stems from its ability to cross cell membranes in a neutral state and become protonated and trapped within the acidic lumen of organelles like lysosomes and late endosomes.[2][5][6] This accumulation leads to a bright fluorescent signal, enabling real-time imaging and analysis of lysosomal dynamics.[] The fluorescence of LysoTracker this compound is largely independent of pH within the acidic range, making it a reliable marker for tracking these organelles.[]

Mechanism of Action

The functionality of LysoTracker probes is based on their chemical structure, which includes a fluorophore linked to a weak base.[2][5][6] This design allows for a straightforward and effective method for labeling acidic organelles.

  • Cell Permeability : At neutral pH, the weak base component is only partially protonated, rendering the molecule neutral and capable of freely diffusing across the plasma membrane into the cytoplasm.[2][5]

  • Selective Accumulation : Once inside the cell, the probe diffuses into various compartments. Within acidic organelles (pH 4.5-5.5), the low pH environment causes the weak base to become fully protonated.[]

  • Signal Generation : This protonation results in a charged molecule that can no longer readily cross the organellar membrane, leading to its accumulation and a concentrated fluorescent signal.[2][5]

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Probe_neutral LysoTracker Green (Neutral) Probe_cytoplasm LysoTracker Green (Neutral) Probe_neutral->Probe_cytoplasm Passive Diffusion Probe_protonated LysoTracker Green (Protonated & Trapped) Probe_cytoplasm->Probe_protonated Enters Lysosome Fluorescence Green Fluorescence Probe_protonated->Fluorescence Accumulation leads to

Figure 1. Mechanism of LysoTracker this compound accumulation in acidic organelles.

Quantitative Data

For reproducible and accurate experimental design, it is crucial to understand the quantitative properties of LysoTracker this compound.

Table 1: Physical and Spectral Properties
PropertyValueReference
Molecular Formula C18H25BF2N4O[][]
Molecular Weight 362.23 g/mol [][]
Excitation Maximum 504 nm[2][3][5][7][8][9]
Emission Maximum 511 nm[2][3][5][7][8][9]
Recommended Filter Set FITC[2][5][7]
Solvent DMSO[3][10]
Table 2: Recommended Working Concentrations and Conditions
ApplicationRecommended ConcentrationIncubation TimeTemperatureReference
Live Cell Imaging 50-75 nM15-30 minutes37°C[7][11]
Flow Cytometry 50-100 nM15-45 minutes37°C[7][12]
Stock Solution 1 mM in DMSON/A-20°C[3][10]

Experimental Protocols

The following are detailed protocols for the use of LysoTracker this compound in common cell biology applications. It is important to note that this probe is intended for live-cell analysis and is not suitable for fixed cells, as fixation can compromise the acidic environment of the lysosomes.[3][8][10]

Live-Cell Imaging of Adherent Cells

This protocol is designed for visualizing acidic organelles in adherent cells using fluorescence microscopy.

Materials:

  • LysoTracker this compound (1 mM stock in DMSO)

  • Complete cell culture medium (phenol red-free medium is recommended to reduce background)

  • Phosphate-buffered saline (PBS)

  • Coverslips or imaging-grade culture dishes

  • Fluorescence microscope with a FITC filter set

Procedure:

  • Cell Seeding : Seed adherent cells on coverslips or in imaging dishes and culture until they reach the desired confluency.

  • Prepare Staining Solution : Warm the complete culture medium to 37°C. Dilute the 1 mM LysoTracker this compound stock solution to a final working concentration of 50-75 nM in the pre-warmed medium. For a 50 nM solution, dilute the stock 1:20,000.[3][10]

  • Cell Staining : Remove the existing culture medium from the cells and add the pre-warmed staining solution.

  • Incubation : Incubate the cells for 15-30 minutes at 37°C, protected from light.[7] The optimal incubation time may vary depending on the cell type.

  • Washing (Optional) : For clearer imaging, the staining solution can be removed and replaced with fresh, pre-warmed medium or PBS.

  • Imaging : Image the cells immediately using a fluorescence microscope equipped with a FITC filter set.[3][10]

Analysis of Acidic Organelles by Flow Cytometry

This protocol allows for the quantitative analysis of lysosomal content in suspension cells or trypsinized adherent cells.

Materials:

  • LysoTracker this compound (1 mM stock in DMSO)

  • Complete cell culture medium or appropriate buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation : Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in complete culture medium.

  • Prepare Staining Solution : Dilute the 1 mM LysoTracker this compound stock solution to a final working concentration of 50-100 nM in pre-warmed medium.[7]

  • Cell Staining : Add the staining solution to the cell suspension.

  • Incubation : Incubate for 15-45 minutes at 37°C, protected from light.[7][12]

  • Washing : Centrifuge the cells to pellet them, aspirate the supernatant, and resuspend in fresh, pre-warmed medium or buffer.[6]

  • Analysis : Analyze the cells on a flow cytometer using the appropriate laser and emission filter for FITC or GFP.

cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Start Start with Live Cells Prepare_Stain Prepare Staining Solution (50-100 nM in warm media) Start->Prepare_Stain Add_Stain Add Staining Solution to Cells Prepare_Stain->Add_Stain Incubate Incubate 15-45 min at 37°C (Protect from light) Add_Stain->Incubate Wash Wash Cells (Optional) Incubate->Wash Image Fluorescence Microscopy Wash->Image Flow Flow Cytometry Wash->Flow Problem Suboptimal Staining? Signal_Weak Signal Too Weak? Problem->Signal_Weak Yes Signal_High_BG High Background? Problem->Signal_High_BG No Sol_Weak_Conc Increase Probe Concentration Signal_Weak->Sol_Weak_Conc Signal_Not_Punctate Signal Not Punctate? Signal_High_BG->Signal_Not_Punctate No Sol_BG_Media Use Phenol Red-Free Media Signal_High_BG->Sol_BG_Media Yes Sol_Punctate_Health Check Cell Health/Viability Signal_Not_Punctate->Sol_Punctate_Health Yes Sol_Weak_Time Increase Incubation Time Sol_Weak_Conc->Sol_Weak_Time Sol_BG_Wash Wash Cells Before Imaging Sol_BG_Media->Sol_BG_Wash Sol_Punctate_Fix Ensure Cells Are Not Fixed Sol_Punctate_Health->Sol_Punctate_Fix

References

Investigating Autophagy with LysoTracker Green DND-26: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for investigating autophagy using LysoTracker Green DND-26. LysoTracker this compound is a fluorescent dye that selectively accumulates in acidic organelles, primarily lysosomes. As autophagy is a catabolic process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, an increase in the volume and/or acidity of the lysosomal compartment is a key indicator of autophagic activity. LysoTracker this compound serves as a valuable tool for monitoring this process in live cells.

Core Principles

LysoTracker this compound is a weak base linked to a fluorophore. In its neutral state, it can freely cross cell membranes. Upon entering an acidic compartment, such as a lysosome (with a pH of approximately 4.5-5.0), the dye becomes protonated and trapped, leading to a significant increase in fluorescence. The intensity of the green fluorescence is proportional to the volume of the acidic vesicular organelles (AVOs) within the cell, providing an indirect but robust measure of autophagic activity.

Data Presentation: Quantifying Autophagic Activity

The fluorescence intensity of LysoTracker this compound can be quantified using various methods, including flow cytometry and fluorescence microscopy. Below are tables summarizing representative quantitative data obtained from such experiments.

Table 1: Quantification of Autophagy by Flow Cytometry

Treatment (Cell Line: Jurkat)ConcentrationTreatment Time (hours)Mean Fluorescence Intensity (MFI) Fold Change vs. ControlInterpretation
Untreated Control-241.0Basal level of autophagy
Rapamycin (B549165) (Autophagy Inducer)100 nM242.5 - 3.5Induction of autophagy
Chloroquine (Autophagy Inhibitor)50 µM244.0 - 5.0Blockade of autophagic flux, accumulation of autolysosomes
Serum Starvation-243.0 - 4.0Induction of autophagy

Note: The data presented are illustrative and may vary depending on the cell type, experimental conditions, and specific instrumentation used.

Table 2: Quantification of Autophagy by Fluorescence Microscopy

Treatment (Cell Line: HeLa)ConcentrationTreatment Time (hours)Average Number of Green Puncta per CellAverage Integrated Fluorescence Density per Cell (Arbitrary Units)Interpretation
Untreated Control-410 - 205000 - 8000Basal level of autophagy
Rapamycin (Autophagy Inducer)100 nM440 - 6015000 - 20000Induction of autophagy
Chloroquine (Autophagy Inhibitor)50 µM460 - 8025000 - 30000Accumulation of acidic vesicles

Note: The data presented are illustrative and serve as a guide for expected outcomes.

Experimental Protocols

Protocol 1: Autophagy Detection by Flow Cytometry

This protocol outlines the steps for staining cells with LysoTracker this compound and analyzing them by flow cytometry.

Materials:

  • LysoTracker this compound (e.g., from Thermo Fisher Scientific, Cat# L7526)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

  • Cell line of interest

  • Autophagy inducers (e.g., rapamycin, serum-free medium) or inhibitors (e.g., chloroquine)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Induction of Autophagy: Treat cells with the desired compounds (e.g., rapamycin or chloroquine) or subject them to starvation conditions for the appropriate duration. Include an untreated control group.

  • Preparation of Staining Solution: Prepare a fresh working solution of LysoTracker this compound in pre-warmed complete cell culture medium. A final concentration of 50-75 nM is generally recommended, but this should be optimized for the specific cell line. The 1 mM stock solution in DMSO can be diluted 1:20,000 for a 50 nM working solution.

  • Cell Staining: Remove the treatment medium and add the LysoTracker this compound staining solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30 minutes to 2 hours, protected from light. The optimal incubation time may vary between cell types.

  • Cell Harvesting: After incubation, gently wash the cells with PBS. Detach adherent cells using a non-enzymatic cell dissociation solution or gentle scraping. Resuspend the cells in PBS.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation. Collect the green fluorescence signal in the appropriate channel (typically around 520 nm). For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 cells).

  • Data Analysis: Gate on the live cell population. The mean fluorescence intensity (MFI) of the LysoTracker this compound signal is a quantitative measure of the acidic vesicular content. Compare the MFI of treated samples to the untreated control.

Protocol 2: Autophagy Detection by Fluorescence Microscopy

This protocol describes the staining of live cells with LysoTracker this compound for visualization by fluorescence microscopy.

Materials:

  • LysoTracker this compound

  • DMSO

  • Complete cell culture medium

  • PBS

  • Glass-bottom dishes or chamber slides

  • Cell line of interest

  • Autophagy inducers or inhibitors

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging.

  • Induction of Autophagy: Treat the cells as described in the flow cytometry protocol.

  • Preparation of Staining Solution: Prepare a fresh working solution of LysoTracker this compound in pre-warmed complete cell culture medium at a final concentration of 50-75 nM.

  • Cell Staining: Remove the treatment medium and add the LysoTracker this compound staining solution.

  • Incubation: Incubate at 37°C for 30 minutes to 2 hours, protected from light.

  • Nuclear Counterstaining (Optional): During the last 5-10 minutes of incubation, add a nuclear counterstain like Hoechst 33342 (final concentration ~1 µg/mL).

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., FITC/GFP filter). Acquire images from multiple fields of view for each condition.

  • Image Analysis: Quantify the number and intensity of green fluorescent puncta per cell using image analysis software (e.g., ImageJ/Fiji). The integrated density of the green channel can also be measured.

Mandatory Visualizations

Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of autophagy. Under nutrient-rich conditions, mTOR is active and suppresses autophagy. Conversely, under starvation or stress conditions, mTOR is inhibited, leading to the induction of autophagy and an increase in lysosomal biogenesis and activity.

mTOR_Pathway Nutrients Nutrient Availability mTORC1 mTORC1 (Active) Nutrients->mTORC1 Activates ULK1_complex ULK1 Complex (Inactive) mTORC1->ULK1_complex Inhibits Autophagy_initiation Autophagy Initiation (Suppressed) ULK1_complex->Autophagy_initiation Lysosomal_biogenesis Lysosomal Biogenesis & Acidification Autophagy_initiation->Lysosomal_biogenesis LysoTracker LysoTracker this compound (Low Fluorescence) Lysosomal_biogenesis->LysoTracker Starvation Nutrient Starvation mTORC1_inactive mTORC1 (Inactive) Starvation->mTORC1_inactive Inactivates ULK1_complex_active ULK1 Complex (Active) mTORC1_inactive->ULK1_complex_active Allows Activation Autophagy_initiation_active Autophagy Initiation (Induced) ULK1_complex_active->Autophagy_initiation_active Lysosomal_biogenesis_active Lysosomal Biogenesis & Acidification (Increased) Autophagy_initiation_active->Lysosomal_biogenesis_active LysoTracker_active LysoTracker this compound (High Fluorescence) Lysosomal_biogenesis_active->LysoTracker_active

Caption: mTOR signaling pathway and its impact on autophagy and lysosomal activity.

Experimental Workflow

The following diagram illustrates the general workflow for an autophagy experiment using LysoTracker this compound.

Experimental_Workflow start Start: Seed Cells treatment Treat with Inducers/Inhibitors (e.g., Rapamycin, Chloroquine) start->treatment staining Stain with LysoTracker this compound treatment->staining incubation Incubate at 37°C staining->incubation analysis Analysis incubation->analysis flow_cytometry Flow Cytometry analysis->flow_cytometry microscopy Fluorescence Microscopy analysis->microscopy data_quantification_flow Quantify Mean Fluorescence Intensity flow_cytometry->data_quantification_flow data_quantification_microscopy Quantify Puncta Number and Intensity microscopy->data_quantification_microscopy interpretation Interpret Results: Assess Autophagic Activity data_quantification_flow->interpretation data_quantification_microscopy->interpretation

Caption: General experimental workflow for investigating autophagy with LysoTracker this compound.

Methodological & Application

Application Notes and Protocols: Green DND-26 Lysosome Staining in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for staining acidic organelles, primarily lysosomes, in live cells using Green DND-26, a fluorescent dye. This document outlines the mechanism of action, provides a comprehensive experimental protocol, and includes key data for successful application in cellular imaging and analysis.

Product Information: LysoTracker® this compound is a cell-permeable fluorescent dye that selectively accumulates in acidic compartments of live cells.[1][2] Its fluorescence is indicative of the presence and integrity of these acidic organelles. The dye consists of a fluorophore linked to a weak base, which is partially protonated at neutral pH, allowing it to freely cross cell membranes.[3][4] Upon entering the acidic environment of lysosomes, the probe becomes fully protonated and is retained, leading to a localized fluorescent signal.[3]

Quantitative Data Summary

For optimal staining, refer to the following quantitative parameters for LysoTracker® this compound.

ParameterValueSource
Excitation Maximum504 nm
Emission Maximum511 nm
Stock Solution Concentration1 mM in DMSO
Recommended Working Concentration50 - 75 nM
Recommended Dilution of Stock1:20,000
Incubation Time30 minutes to 2 hours
Storage Conditions-20°C, desiccated and protected from light

Mechanism of Action: Lysosomal Accumulation

The selective staining of lysosomes by this compound is driven by the pH gradient between the neutral cytoplasm and the acidic lumen of the lysosome.

cluster_0 Extracellular Space (Neutral pH) cluster_1 Cytoplasm (Neutral pH) cluster_2 Lysosome (Acidic pH) Probe_ext LysoTracker this compound (Freely Permeable) Probe_cyt LysoTracker this compound (Partially Protonated) Probe_ext->Probe_cyt Passive Diffusion Probe_lys Protonated LysoTracker Green (Trapped & Fluorescent) Probe_cyt->Probe_lys Accumulation in Acidic Environment

Caption: Mechanism of LysoTracker® this compound accumulation in lysosomes.

Experimental Protocol: Staining Live Cells

This protocol is intended for the fluorescent labeling of lysosomes in live adherent or suspension cells. Crucially, cells stained with LysoTracker® this compound must be imaged live, as fixation with aldehydes or alcohols will compromise the staining.

Materials Required:
  • LysoTracker® this compound (1 mM stock solution in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Optional: Phenol red-free medium to reduce background fluorescence

  • Optional: BackDrop® Green Background Suppressor

  • Adherent cells cultured on coverslips or in imaging-compatible plates/dishes

  • Suspension cells in appropriate culture flasks or tubes

  • Fluorescence microscope with a suitable filter set (e.g., FITC)

Staining Protocol for Adherent Cells:
  • Cell Preparation: Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) until the desired confluency is reached.

  • Prepare Staining Solution: Warm the complete culture medium to 37°C. Dilute the 1 mM LysoTracker® this compound stock solution to a final working concentration of 50-75 nM in the pre-warmed medium. For a 1:20,000 dilution, add 0.5 µL of the 1 mM stock solution to 10 mL of medium.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the prepared staining solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

  • Imaging: The cells can be imaged directly in the staining solution. For reduced background, the staining solution can be removed and replaced with fresh, pre-warmed medium or a clear imaging buffer immediately before observation.

Staining Protocol for Suspension Cells:
  • Cell Harvesting: Centrifuge the suspension cells to obtain a cell pellet.

  • Prepare Staining Solution: Prepare the staining solution as described for adherent cells.

  • Cell Staining: Resuspend the cell pellet gently in the pre-warmed staining solution.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.

  • Cell Washing: Centrifuge the stained cells to pellet them and aspirate the supernatant.

  • Resuspension: Gently resuspend the cells in fresh, pre-warmed medium.

  • Imaging: Transfer the cells to a suitable imaging vessel and proceed with fluorescence microscopy.

Experimental Workflow

The following diagram illustrates the general workflow for staining live cells with LysoTracker® this compound.

A Prepare Live Cells (Adherent or Suspension) B Prepare Staining Solution (50-75 nM in pre-warmed medium) C Incubate Cells (30 min - 2 hr at 37°C) B->C D Optional Wash Step (Replace with fresh medium) C->D E Image Live Cells (Fluorescence Microscopy) D->E

Caption: General experimental workflow for live-cell lysosome staining.

References

Live Cell Imaging with LysoTracker Green DND-26: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Green DND-26 is a fluorescent probe that is highly selective for acidic organelles, making it an excellent tool for visualizing and tracking lysosomes and other acidic vesicles in live cells.[1] This cell-permeant dye consists of a fluorophore linked to a weak base that is only partially protonated at neutral pH, allowing it to freely cross the plasma membrane.[2][3] Once inside the cell, the probe accumulates in acidic compartments (pH 4.5-5.5) where the weakly basic moiety becomes protonated, leading to its retention and bright green fluorescence.[2][3][] This accumulation within lysosomes allows for the study of their morphology, trafficking, and function in various cellular processes, including autophagy, endocytosis, and lysosomal storage diseases.[2][3][5]

Product Information

PropertyValueReference
Excitation Maximum 504 nm[2][6][7]
Emission Maximum 511 nm[2][6][7]
Recommended Filter Set FITC[2][6]
Molecular Weight 398.69 g/mol [8]
Solvent DMSO[8]
Storage -20°C, desiccated and protected from light[8]

Staining Mechanism and Cellular Function

The mechanism of LysoTracker this compound staining is based on its ability to accumulate in acidic organelles.[1] In the neutral pH environment of the cytoplasm, the dye is largely unprotonated and can freely diffuse across cellular membranes.[2] Upon encountering the acidic lumen of a lysosome, the dye's weakly basic side chain becomes protonated.[2] This charged form of the dye is less membrane-permeant and is effectively trapped within the acidic organelle, leading to a significant increase in fluorescence intensity in these structures.[3]

cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LTG_unprotonated_ext LysoTracker this compound (Unprotonated, Cell-Permeant) LTG_unprotonated_cyt LysoTracker this compound (Unprotonated) LTG_unprotonated_ext->LTG_unprotonated_cyt Passive Diffusion LTG_protonated LysoTracker this compound (Protonated, Fluorescent) LTG_unprotonated_cyt->LTG_protonated Accumulation & Protonation

Figure 1. Mechanism of LysoTracker this compound accumulation in lysosomes.

Quantitative Data Summary

The optimal concentration and incubation time for LysoTracker this compound can vary depending on the cell type and experimental conditions.[9] The following table provides a summary of recommended starting concentrations and incubation times.

ParameterRecommended RangeNotesReference
Working Concentration 50 - 100 nMStart with 50 nM and optimize as needed. Higher concentrations may be required for cells with high lysosomal content.[6]
Incubation Time 15 - 30 minutesLonger incubation times (beyond 2 hours) may lead to signal degradation and cellular toxicity.[6] For some sensitive applications, shorter incubation times of 1-5 minutes are recommended to avoid potential alkalizing effects on lysosomes.[9][10][6]

Experimental Protocols

Note: LysoTracker this compound is intended for live-cell imaging only and is not fixable.[7][8]

A. Staining Protocol for Adherent Cells

This protocol is suitable for cells grown on coverslips or in imaging dishes.

Materials:

  • LysoTracker this compound (1 mM stock in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Live-cell imaging microscope with a FITC filter set

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and reach the desired confluency.

  • Reagent Preparation: Prepare the LysoTracker this compound staining solution by diluting the 1 mM stock solution to a final working concentration of 50-100 nM in pre-warmed complete cell culture medium. For a 50 nM working solution, dilute the 1 mM stock 1:20,000.[8]

  • Cell Staining: Remove the existing culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[6]

  • Washing (Optional but Recommended): To reduce background fluorescence, the staining solution can be removed and replaced with pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) just before imaging.

  • Imaging: Place the imaging vessel on the microscope stage and visualize the cells using a FITC filter set.

Start Start Seed_Cells Seed Adherent Cells in Imaging Dish Start->Seed_Cells Prepare_Staining_Solution Prepare 50-100 nM LysoTracker this compound in pre-warmed medium Seed_Cells->Prepare_Staining_Solution Remove_Medium Remove Culture Medium Prepare_Staining_Solution->Remove_Medium Add_Staining_Solution Add Staining Solution to Cells Remove_Medium->Add_Staining_Solution Incubate Incubate for 15-30 min at 37°C Add_Staining_Solution->Incubate Wash_Cells Wash with Pre-warmed Imaging Medium (Optional) Incubate->Wash_Cells Image_Cells Image with Fluorescence Microscope (FITC Filter) Wash_Cells->Image_Cells End End Image_Cells->End

Figure 2. Workflow for staining adherent cells with LysoTracker this compound.

B. Staining Protocol for Suspension Cells

Materials:

  • LysoTracker this compound (1 mM stock in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Cell Harvesting: Harvest suspension cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Reagent Preparation: Prepare the LysoTracker this compound staining solution as described in the adherent cell protocol.

  • Cell Resuspension and Staining: Resuspend the cell pellet gently in the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[6]

  • Washing: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cells in pre-warmed imaging medium.

  • Imaging: Transfer the cell suspension to a suitable imaging vessel (e.g., a chamber slide treated with an attachment factor if necessary) and proceed with imaging.

Considerations and Troubleshooting

  • Phototoxicity and Photobleaching: Like many fluorescent probes, LysoTracker this compound can be susceptible to phototoxicity and photobleaching, especially with prolonged imaging.[6] To minimize these effects, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.

  • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase for optimal staining. Stressed or dying cells may exhibit altered lysosomal pH and morphology.[11]

  • Background Fluorescence: To reduce background fluorescence from the culture medium, consider using phenol red-free medium for the final wash and imaging steps.[8]

  • Fixation: Do not fix cells after staining with LysoTracker this compound, as this will disrupt the pH gradient and lead to loss of the signal.[7][8]

  • Co-staining: LysoTracker this compound can be used in multicolor imaging experiments with other fluorescent probes that have compatible excitation and emission spectra.

Applications

LysoTracker this compound is a versatile tool for a wide range of applications in cell biology and drug development, including:

  • Lysosomal Trafficking and Dynamics: Studying the movement and interactions of lysosomes within the cell.[6]

  • Autophagy Research: Visualizing the fusion of autophagosomes with lysosomes to form autolysosomes.[2][3]

  • Drug Screening: Assessing the effects of compounds on lysosomal function and pH.

  • Lysosomal Storage Disorders: Investigating the cellular phenotypes associated with these diseases.[5]

  • Cell Viability and Toxicity Assays: Monitoring changes in lysosomal integrity as an indicator of cell health.

References

Application Notes and Protocols for Green DND-26 Staining in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Green DND-26, commercially known as LysoTracker® this compound, is a fluorescent dye utilized for the staining and analysis of acidic organelles in living cells.[1][2][3] This cell-permeable probe is composed of a fluorophore linked to a weak base, which allows it to freely cross the cell membrane and accumulate in acidic compartments, most notably lysosomes.[1][2][4] The dye's mechanism involves protonation at low pH, leading to its retention and fluorescence within these organelles.[1][2] With an excitation maximum at approximately 504 nm and an emission maximum at around 511 nm, this compound is compatible with the standard FITC channel on most flow cytometers.[1][4] It is important to note that this dye is intended for use in live cells only, as fixation and permeabilization procedures will compromise the staining.[3]

Mechanism of Action

This compound is a weakly basic amine that is freely permeable to cell membranes in its neutral state. Upon entering the acidic environment of lysosomes (pH 4.7-4.9), the dye becomes protonated. This protonation leads to its entrapment within the organelle, as the charged form is less membrane-permeant. The accumulation of the protonated dye within lysosomes results in a bright green fluorescence, allowing for the detection and quantification of these acidic compartments by flow cytometry.

Data Presentation

Quantitative Staining Parameters

The optimal staining concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. Below is a summary of recommended parameters based on manufacturer guidelines and literature.

ParameterRecommended RangeNotes
Working Concentration 50 - 100 nMTitration is recommended to determine the optimal concentration for your specific cell type and experimental setup.
Incubation Time 15 - 45 minutesLonger incubation times may be necessary for some cell types, but should be optimized to avoid cytotoxicity.
Incubation Temperature 37°CStandard cell culture conditions are generally suitable for staining.
Excitation Wavelength (Max) ~504 nmCompatible with a 488 nm blue laser.
Emission Wavelength (Max) ~511 nmDetected using a standard FITC filter (e.g., 530/30 nm bandpass).

Experimental Protocols

Reagent Preparation
  • Stock Solution Preparation: this compound is typically supplied as a 1 mM solution in DMSO. Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.

  • Working Solution Preparation: Dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer such as PBS to the desired final working concentration (typically 50-100 nM). It is recommended to prepare the working solution fresh for each experiment.[4]

Staining Protocol for Suspension Cells
  • Harvest cells and centrifuge at 1000 x g for 3-5 minutes at 4°C.[4]

  • Discard the supernatant and wash the cells twice with PBS, centrifuging for 5 minutes each time.[4]

  • Resuspend the cell pellet in 1 mL of the prepared this compound working solution.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.[4]

  • Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[4]

  • Wash the cells twice with PBS, centrifuging for 5 minutes each time.[4]

  • Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., serum-free medium or PBS).

  • Proceed immediately to flow cytometry analysis.

Staining Protocol for Adherent Cells
  • Discard the cell culture medium from the culture vessel.

  • Wash the cells once with PBS.

  • Add 1 mL of the prepared this compound working solution to the cells.

  • Incubate for 15-30 minutes at 37°C under normal cell culture conditions.

  • After incubation, discard the staining solution and wash the cells twice with PBS.

  • Harvest the cells using a gentle cell dissociation reagent (e.g., trypsin).

  • Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.[4]

  • Wash the cells twice with PBS, centrifuging for 5 minutes each time.[4]

  • Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

  • Proceed immediately to flow cytometry analysis.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Mechanism of this compound Staining cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) DND_26_neutral This compound (Neutral) DND_26_cytoplasm This compound (Neutral) DND_26_neutral->DND_26_cytoplasm Passive Diffusion DND_26_protonated This compound (Protonated & Fluorescent) DND_26_cytoplasm->DND_26_protonated Accumulation & Protonation

Caption: Mechanism of this compound accumulation and fluorescence in lysosomes.

Experimental Workflow

This compound Flow Cytometry Workflow Cell_Culture 1. Cell Culture (Suspension or Adherent) Harvest_Wash 2. Harvest & Wash Cells Cell_Culture->Harvest_Wash Staining 3. Stain with this compound (50-100 nM, 15-30 min, 37°C) Harvest_Wash->Staining Wash_Post_Stain 4. Wash Cells Post-Staining Staining->Wash_Post_Stain Resuspend 5. Resuspend in FACS Buffer Wash_Post_Stain->Resuspend Flow_Cytometry 6. Acquire Data on Flow Cytometer (Ex: 488 nm, Em: ~511 nm) Resuspend->Flow_Cytometry Data_Analysis 7. Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for this compound staining and flow cytometry.

References

Application Notes and Protocols for Green DND-26 Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Green DND-26 for staining acidic organelles, primarily lysosomes, in live cells. Optimal incubation time and other critical parameters are detailed to ensure robust and reproducible results in research and drug development applications.

Introduction

This compound is a fluorescent probe that selectively accumulates in acidic organelles of living cells. It is a lipophilic, cell-permeable compound linked to a weak base that becomes protonated and retained within the low pH environment of lysosomes. This property makes it an excellent tool for visualizing and tracking lysosomes in various cell types and experimental conditions. Chemically identical products are marketed under different names, such as LysoTracker® this compound and LysoBrite™ this compound.[1][2]

Principle of Staining

The mechanism of this compound staining relies on its acidotropic nature. The probe, being a weak base, can freely cross cell membranes in its neutral state. Upon entering an acidic compartment like the lysosome (pH 4.5-5.0), the probe becomes protonated. This protonation traps the molecule within the organelle, leading to its accumulation and a bright fluorescent signal upon excitation.

Quantitative Data Summary

The optimal incubation time and concentration for this compound can vary depending on the cell type and specific experimental goals. The following table summarizes recommended starting conditions, which should be optimized for each specific application.

ParameterRecommended RangeKey Considerations
Incubation Time 30 minutes - 2 hours[3][4][5]For general lysosomal tracking.
1 - 5 minutesWhen using as a lysosomal pH indicator to avoid alkalizing effects.
Working Concentration 50 - 75 nMStart with this range and optimize as needed. Insufficient staining may require a higher concentration.
Incubation Temperature 37°CStandard cell culture conditions.
Excitation/Emission Maxima ~504 nm / ~511 nmCompatible with standard FITC filter sets.

Experimental Protocols

Reagent Preparation
  • Stock Solution: this compound is typically supplied as a 1 mM stock solution in DMSO. Store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, warm the stock solution to room temperature. Prepare a working solution by diluting the stock solution in your normal cell culture medium to the desired final concentration (e.g., 50-75 nM). For sensitive imaging applications, consider using a phenol (B47542) red-free medium to reduce background fluorescence.

Staining Protocol for Adherent Cells
  • Cell Seeding: Plate adherent cells on coverslips, glass-bottom dishes, or microplates at a suitable density to reach the desired confluence on the day of the experiment.

  • Aspirate Medium: Carefully remove the culture medium from the cells.

  • Add Staining Solution: Add the pre-warmed this compound working solution to the cells.

  • Incubate: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time (refer to the table above). For general lysosomal visualization, an incubation of 30 minutes is a good starting point.

  • Wash (Optional but Recommended): For clearer imaging, you can wash the cells twice with pre-warmed buffer (e.g., HBSS or PBS) or fresh culture medium to remove excess probe.

  • Image: Image the live cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., FITC). Do not fix the cells , as fixation can disrupt the staining.

Staining Protocol for Suspension Cells
  • Cell Harvesting: Centrifuge the cell suspension to obtain a cell pellet.

  • Resuspend in Staining Solution: Gently resuspend the cell pellet in the pre-warmed this compound working solution.

  • Incubate: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time (e.g., 30 minutes).

  • Wash: Centrifuge the cells to pellet them and remove the staining solution. Resuspend the cells in fresh, pre-warmed culture medium or buffer. Repeat this wash step twice for optimal results.

  • Image: The cells can be imaged directly in suspension or attached to a suitable imaging slide.

Visualizations

This compound Staining Mechanism

G This compound Staining Mechanism cluster_cell Living Cell cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Cell_Membrane Probe_Cytoplasm This compound (Neutral) Probe_Lysosome This compound (Protonated & Trapped) Probe_Cytoplasm->Probe_Lysosome Accumulation Probe_Extracellular This compound (Extracellular) Probe_Extracellular->Probe_Cytoplasm Passive Diffusion

Caption: Mechanism of this compound accumulation in lysosomes.

Experimental Workflow for Adherent Cell Staining

G Workflow for Staining Adherent Cells Start Seed Adherent Cells Culture Culture to Desired Confluence Start->Culture Aspirate Aspirate Culture Medium Culture->Aspirate Prepare Prepare this compound Working Solution Add_Stain Add Working Solution to Cells Prepare->Add_Stain Aspirate->Add_Stain Incubate Incubate at 37°C (e.g., 30 min) Add_Stain->Incubate Wash Wash Cells (Optional) Incubate->Wash Image Image Live Cells Wash->Image

Caption: Adherent cell staining workflow with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Staining Insufficient incubation time or concentration.Increase the incubation time or the concentration of this compound.
Cell type is not amenable to the probe.While rare, some cell lines may require significant optimization.
High Background Fluorescence Excess probe in the medium.Perform the recommended wash steps after incubation. Use phenol red-free medium.
Cell death.Ensure cells are healthy and not overly confluent.
Altered Lysosomal pH Prolonged incubation with the probe.For pH-sensitive experiments, use a shorter incubation time (1-5 minutes).
Phototoxicity Excessive exposure to excitation light.Minimize light exposure during imaging. Use a lower laser power or a more sensitive detector.

Safety Precautions

This compound is supplied in DMSO, which can facilitate the entry of organic molecules into tissues. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle the reagent in a well-ventilated area. Consult the safety data sheet (SDS) for detailed information.

References

Application Notes and Protocols for Green DND-26 in Adherent Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Green DND-26, commercially known as LysoTracker® this compound, is a fluorescent probe used for labeling and tracking acidic organelles in live cells, most notably lysosomes.[1] This lipophilic compound consists of a fluorophore linked to a weak base that can readily cross cell membranes.[1] In the acidic environment of lysosomes (pH 4.5-5.0), the probe becomes protonated and trapped, leading to a significant accumulation and bright green fluorescence.[1] This property makes this compound a valuable tool for investigating lysosomal dynamics, autophagy, and cellular responses to various stimuli in adherent cell cultures.

Mechanism of Action

This compound is a cell-permeant dye that selectively accumulates in acidic organelles due to its weakly basic nature.[2] At neutral pH, the dye is largely unprotonated and can freely diffuse across cellular membranes.[2] Upon entering an acidic compartment, such as a lysosome, the dye's basic moiety becomes protonated.[1] This protonation results in a charged molecule that is less membrane-permeant and is consequently retained within the organelle.[1] The fluorescence of this compound is largely independent of pH within the acidic range of lysosomes.[3]

Data Presentation

Recommended Staining Parameters for Adherent Cells
ParameterRecommended RangeNotes
Working Concentration 50 - 75 nMOptimal concentration may vary depending on the cell type and experimental conditions. It is advisable to perform a concentration titration to determine the optimal staining with minimal cytotoxicity.[4]
Incubation Time 1 - 5 minutesFor applications where maintaining the physiological pH of lysosomes is critical, as longer incubation times can have an "alkalizing effect".[2][4]
30 - 120 minutesFor general lysosomal staining and tracking where slight alterations in lysosomal pH are not a primary concern.[2][5]
Incubation Temperature 37°CStandard cell culture conditions should be maintained during incubation.
Spectral Properties
PropertyWavelengthFilter Set Compatibility
Excitation Maximum ~504 nmFITC (Fluorescein isothiocyanate)
Emission Maximum ~511 nmFITC

Experimental Protocols

Protocol 1: General Staining of Lysosomes in Adherent Cells for Fluorescence Microscopy

This protocol describes the basic procedure for staining lysosomes in adherent cells grown on coverslips or in imaging-compatible plates.

Materials:

  • Adherent cells cultured on sterile glass coverslips or in a 96-well black wall/clear bottom plate[6]

  • Complete cell culture medium

  • This compound (1 mM stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with a FITC filter set

Procedure:

  • Cell Seeding: Seed adherent cells onto coverslips or into an appropriate imaging dish and culture until they reach the desired confluency.

  • Prepare Staining Solution: On the day of the experiment, warm the 1 mM this compound stock solution to room temperature.[2] Prepare a fresh working solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 50-75 nM.[4]

  • Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[6] For kinetic studies or to minimize pH changes, an incubation time of 1-5 minutes may be sufficient.[2][4]

  • Washing: After incubation, gently remove the staining solution and wash the cells twice with pre-warmed HBSS or PBS to remove excess dye.[6]

  • Imaging: Add fresh, pre-warmed complete medium or an appropriate imaging buffer to the cells. Observe the stained lysosomes using a fluorescence microscope equipped with a FITC filter set.[6]

Protocol 2: Analysis of Lysosomal Staining in Adherent Cells by Flow Cytometry

This protocol provides a method for quantifying lysosomal content in adherent cells using flow cytometry. This requires detaching the cells to create a single-cell suspension.

Materials:

  • Adherent cells cultured in flasks or multi-well plates

  • Complete cell culture medium

  • This compound (1 mM stock solution in DMSO)

  • Enzyme-free cell dissociation buffer (e.g., EDTA-based) or Trypsin-EDTA

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS)

  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)[6]

Procedure:

  • Cell Culture: Grow adherent cells in culture flasks or plates to the desired confluency.

  • Prepare Staining Solution: Prepare a working solution of this compound in complete culture medium as described in Protocol 1.

  • Staining: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C.

  • Cell Detachment:

    • Enzyme-Free Method (Recommended to preserve cell surface epitopes): After staining, wash the cells once with PBS. Add a pre-warmed, enzyme-free cell dissociation buffer and incubate at 37°C until the cells detach. Gently pipette to ensure a single-cell suspension.[7][8]

    • Trypsinization: After staining, wash the cells with PBS and add pre-warmed Trypsin-EDTA. Incubate at 37°C until cells detach. Neutralize the trypsin with complete medium.

  • Cell Collection and Washing: Transfer the cell suspension to a conical tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a green emission filter (e.g., 530/30 nm).[6]

Protocol 3: Monitoring Autophagy in Adherent Cells

This compound can be used as an indirect marker of autophagy by measuring the increase in acidic vesicular organelles (autolysosomes). This is often done in conjunction with other autophagy markers like LC3-II.[9]

Materials:

  • Adherent cells

  • Autophagy-inducing agent (e.g., rapamycin, starvation medium)

  • This compound

  • Fluorescence microscope or flow cytometer

Procedure:

  • Induce Autophagy: Treat cells with the desired autophagy-inducing agent for the appropriate duration. A control group of untreated cells should be maintained.

  • Stain with this compound: During the final 30-60 minutes of the treatment, add this compound to the culture medium at a final concentration of 50-75 nM.

  • Imaging or Flow Cytometry:

    • Microscopy: Wash the cells and image as described in Protocol 1. An increase in the number and intensity of green fluorescent puncta in the treated cells compared to the control cells is indicative of an increase in acidic vesicles associated with autophagy.

    • Flow Cytometry: Prepare a single-cell suspension as described in Protocol 2. An increase in the mean fluorescence intensity of the treated cells compared to the control cells suggests an increase in lysosomal volume or number.[9]

Mandatory Visualizations

Signaling Pathway: Autophagy and Lysosomal Acidification

autophagy_pathway cluster_autophagy Autophagy Induction cluster_lysosome Lysosomal Fusion and Detection Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits Beclin-1 Complex Beclin-1 Complex ULK1 Complex->Beclin-1 Complex activates LC3-I LC3-I Beclin-1 Complex->LC3-I promotes conversion to LC3-II LC3-II LC3-I->LC3-II Autophagosome Autophagosome LC3-II->Autophagosome recruits to membrane Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome fuses with Degradation Degradation Autolysosome->Degradation This compound This compound This compound->Autolysosome accumulates in

Caption: Autophagy pathway leading to lysosomal degradation.

Experimental Workflow: Fluorescence Microscopy

microscopy_workflow Start Start Seed Adherent Cells Seed Adherent Cells Start->Seed Adherent Cells Culture to Desired Confluency Culture to Desired Confluency Seed Adherent Cells->Culture to Desired Confluency Prepare this compound Staining Solution Prepare this compound Staining Solution Culture to Desired Confluency->Prepare this compound Staining Solution Incubate Cells with Stain (37°C) Incubate Cells with Stain (37°C) Prepare this compound Staining Solution->Incubate Cells with Stain (37°C) Wash Cells (x2) Wash Cells (x2) Incubate Cells with Stain (37°C)->Wash Cells (x2) Add Fresh Medium/Imaging Buffer Add Fresh Medium/Imaging Buffer Wash Cells (x2)->Add Fresh Medium/Imaging Buffer Image with Fluorescence Microscope Image with Fluorescence Microscope Add Fresh Medium/Imaging Buffer->Image with Fluorescence Microscope End End Image with Fluorescence Microscope->End

Caption: Workflow for staining adherent cells with this compound.

Experimental Workflow: Flow Cytometry

flow_cytometry_workflow Start Start Culture Adherent Cells Culture Adherent Cells Start->Culture Adherent Cells Stain with this compound Stain with this compound Culture Adherent Cells->Stain with this compound Detach Cells (e.g., with EDTA) Detach Cells (e.g., with EDTA) Stain with this compound->Detach Cells (e.g., with EDTA) Create Single-Cell Suspension Create Single-Cell Suspension Detach Cells (e.g., with EDTA)->Create Single-Cell Suspension Wash and Resuspend in Staining Buffer Wash and Resuspend in Staining Buffer Create Single-Cell Suspension->Wash and Resuspend in Staining Buffer Analyze by Flow Cytometry Analyze by Flow Cytometry Wash and Resuspend in Staining Buffer->Analyze by Flow Cytometry End End Analyze by Flow Cytometry->End

Caption: Workflow for flow cytometry analysis of stained cells.

References

Application Notes: LysoTracker Green DND-26 Staining in Suspension Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LysoTracker Green DND-26 is a cell-permeant, fluorescent dye specifically designed for labeling and tracking acidic organelles in live cells.[1][2] Comprising a fluorophore linked to a weak base, the probe can freely cross the plasma membrane in its neutral state.[3][4] Upon entering acidic compartments, such as lysosomes and late endosomes (pH ≈ 4.5-5.0), the weakly basic moiety becomes protonated.[3][5] This protonation traps the dye within the organelle, leading to a localized accumulation and a bright green fluorescence, making it an invaluable tool for investigating lysosomal dynamics, biosynthesis, and pathogenesis.[1][3] Its high selectivity for acidic organelles and effectiveness at nanomolar concentrations make it a preferred choice for live-cell imaging applications.[1][6]

Mechanism of Action

The fundamental mechanism of LysoTracker this compound relies on a protonation-based trapping strategy.[5] The dye is a weakly basic amine that is only partially protonated at neutral pH, allowing it to readily diffuse across cell membranes.[1][3] Once it enters an acidic organelle, the low pH environment causes the amine group to become fully protonated.[3][4] This charged, protonated form is membrane-impermeant and is consequently retained and accumulated within the acidic compartment, leading to a strong, localized fluorescent signal.[3][4]

cluster_cell Live Cell cluster_lysosome_detail Cytosol Cytosol (Neutral pH) Lysosome Lysosome (Acidic pH) LTG_Protonated LysoTracker Green (Protonated & Trapped) Fluorescent LTG_Neutral_Outside LysoTracker Green (Neutral) LTG_Neutral_Inside LysoTracker Green (Neutral) LTG_Neutral_Outside->LTG_Neutral_Inside Freely Diffuses LTG_Neutral_Inside->LTG_Protonated Protonated

Caption: Mechanism of LysoTracker this compound accumulation in acidic lysosomes.

Applications

  • Live-Cell Imaging of Lysosomal Dynamics : LysoTracker this compound is primarily used to visualize the morphology, distribution, and trafficking of lysosomes in real-time.[5] This allows researchers to study processes such as autophagosome-lysosome fusion and interactions with other organelles.[5][6]

  • Monitoring Autophagy : Autophagy is a cellular degradation process that involves the fusion of autophagosomes with lysosomes to form autolysosomes.[3][4] An increase in the number and/or size of acidic lysosomes, which can be quantified by an increase in LysoTracker fluorescence intensity, is often correlated with the induction of autophagy.[5][7] Therefore, this dye is widely used as a marker to monitor autophagic activity.[7][8] For example, Jurkat cells treated with the autophagy inducer chloroquine (B1663885) (50 µM) showed a 6-9 fold increase in LysoTracker Green fluorescence after 48 hours.[5]

  • Flow Cytometry : Flow cytometry can be used with LysoTracker this compound to provide a quantitative analysis of the acidic vesicle content within a large cell population.[5] The Median Fluorescence Intensity (MFI) directly correlates with the volume and acidity of lysosome-related organelles, enabling the study of cellular responses to various stimuli.[5][9]

Data Presentation

Table 1: Spectral Properties and Working Concentrations of LysoTracker Probes

Probe Name Excitation (nm) Emission (nm) Typical Working Concentration
LysoTracker this compound 504 511 50 - 75 nM [1][5]
LysoTracker Red DND-99 577 590 10 - 50 nM[5]
LysoTracker Deep Red 647 668 50 nM[5]

| LysoTracker Blue DND-22 | 373 | 422 | 50 - 100 nM[5] |

Table 2: Example of Quantitative Data from LysoTracker Staining

Cell Line Treatment Staining Method Result Reference
Jurkat Cells Chloroquine (50 µM, 48h) LysoTracker Green, Flow Cytometry 6-9 fold increase in MFI [5]

| Mouse Lung Cells | N/A | LysoTracker Green, Flow Cytometry | 9.8% of single lung cells were LysoTracker-positive |[9] |

Protocols: Staining Suspension Cells with LysoTracker this compound

Important Considerations Before Starting:

  • Live Cells Only : LysoTracker this compound is not suitable for fixed cells, as fixation disrupts the lysosomal pH gradient required for dye accumulation.[2][10]

  • Phenol (B47542) Red-Free Media : To reduce background fluorescence, it is recommended to use phenol red-free media for the final resuspension and imaging steps.[10][11]

  • Incubation Time : Optimal incubation times are typically between 15 and 45 minutes.[5][9] Prolonged incubation (beyond 2 hours) can potentially alter lysosomal pH and lead to signal degradation.[5]

  • Stock Solution : LysoTracker this compound is typically supplied as a 1 mM stock solution in DMSO. Store at -20°C, protected from light, and avoid repeated freeze-thaw cycles.[4][10]

start Start prep_cells 1. Prepare Cell Suspension (e.g., 1x10^6 cells/mL) start->prep_cells prep_dye 2. Prepare Staining Solution (50-75 nM LysoTracker in media) prep_cells->prep_dye stain 3. Stain Cells Resuspend pellet in staining solution prep_dye->stain incubate 4. Incubate (15-45 min at 37°C) stain->incubate wash 5. Wash Cells (Optional) Centrifuge and resuspend in fresh media incubate->wash analyze 6. Analyze Promptly (Microscopy or Flow Cytometry) wash->analyze end End analyze->end

Caption: General experimental workflow for staining suspension cells.

Protocol 1: Staining Suspension Cells for Fluorescence Microscopy

Materials:

  • Suspension cell culture (e.g., Jurkat, K562)

  • LysoTracker this compound (1 mM stock in DMSO)

  • Complete cell culture medium (phenol red-free recommended for imaging)

  • Phosphate-Buffered Saline (PBS)

  • Conical tubes (15 mL or 50 mL)

  • Centrifuge

  • Pipettes and tips

  • Fluorescence microscope with a standard FITC filter set

Procedure:

  • Cell Preparation : Count cells and centrifuge the required number (e.g., 0.5-1 x 10^6 cells) at 200-300 x g for 5 minutes to obtain a cell pellet.[1]

  • Aspirate Supernatant : Carefully remove the supernatant.

  • Prepare Staining Solution : Dilute the 1 mM LysoTracker this compound stock solution to a final working concentration of 50-75 nM in pre-warmed (37°C) cell culture medium.

  • Staining : Gently resuspend the cell pellet in the prepared staining solution.[1]

  • Incubation : Incubate the cells for 15-45 minutes at 37°C, protected from light.[5][9]

  • Washing (Optional but Recommended) : Centrifuge the stained cells at 200-300 x g for 5 minutes. Aspirate the supernatant and resuspend the pellet in fresh, pre-warmed medium or PBS to remove excess dye.[1]

  • Imaging : Place a small volume of the cell suspension onto a microscope slide. Observe the cells immediately using a fluorescence microscope equipped with a filter set appropriate for FITC (Excitation/Emission: ~495/519 nm), as this range is compatible with LysoTracker Green's 504/511 nm peaks.[3]

Protocol 2: Staining Suspension Cells for Flow Cytometry

Materials:

  • Suspension cell culture

  • LysoTracker this compound (1 mM stock in DMSO)

  • Complete cell culture medium

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation : Harvest cells and adjust the concentration to approximately 1 x 10^6 cells/mL in complete culture medium.

  • Prepare Staining Solution : Prepare a 2X working solution of LysoTracker this compound (e.g., 100-150 nM) in pre-warmed (37°C) medium.

  • Staining : Add an equal volume of the 2X staining solution to the cell suspension to achieve a 1X final concentration (50-75 nM).

  • Incubation : Incubate the cells for 15-45 minutes at 37°C, protected from light.[5][9]

  • Analysis : Analyze the cells directly on a flow cytometer without washing. Use appropriate gating to exclude dead cells and debris.[5] The green fluorescence is typically detected in the FITC or equivalent channel.

  • Data Acquisition : Record the Median Fluorescence Intensity (MFI) for the cell population to quantify the acidic lysosomal content.

Autophagy and Lysosomal Function

LysoTracker dyes are instrumental in studying autophagy, a catabolic process where cellular components are delivered to lysosomes for degradation. An increase in LysoTracker staining can indicate an accumulation of autolysosomes, which occurs during high autophagic flux or when the final degradation step is blocked.

Cytoplasmic_Cargo Cytoplasmic Cargo (e.g., damaged organelles) Autophagosome Autophagosome Cytoplasmic_Cargo->Autophagosome Sequestration Autolysosome Autolysosome (Acidic) [Stained by LysoTracker] Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic, contains hydrolases) [Stained by LysoTracker] Lysosome->Autolysosome Fusion Degradation Degradation & Recycling of components Autolysosome->Degradation

Caption: Simplified overview of the autophagy pathway highlighting lysosomal involvement.

References

Troubleshooting & Optimization

how to reduce background fluorescence with Green DND-26

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LysoTracker® Green DND-26 to label acidic organelles in live cells.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can obscure the specific signal from lysosomes and compromise experimental results. This guide addresses common causes of high background and provides solutions to mitigate them.

Question: Why am I observing high and diffuse background fluorescence across my cells?

Answer: High background fluorescence is a common issue that can arise from several factors related to the staining protocol, cell health, and imaging setup. The primary reasons include:

  • Suboptimal Dye Concentration: Using a concentration of LysoTracker® this compound that is too high can lead to non-specific binding to other cellular components and increased cytoplasmic fluorescence.

  • Prolonged Incubation Time: While the dye can accumulate within minutes, extended incubation periods can lead to an "alkalizing effect" on lysosomes, causing the dye to leak into the cytoplasm.[1][2] Some studies suggest that uptake can occur within seconds, and long incubations may induce changes in lysosomal pH.[1][2]

  • Poor Cell Health: Unhealthy or dying cells may have compromised lysosomal membranes and a disrupted pH gradient, leading to diffuse staining rather than punctate lysosomal patterns. Cell blebbing can be an indicator of cellular stress.[1]

  • Cellular Autofluorescence: Many cell types exhibit natural fluorescence (autofluorescence), which can contribute to the overall background signal.

  • Medium Autofluorescence: Phenol (B47542) red, a common component in cell culture media, is fluorescent and can significantly increase background noise.

Recommended Solutions:

  • Optimize Dye Concentration: Perform a titration to determine the lowest effective concentration that provides specific lysosomal staining with minimal background. Start with the recommended concentration range and perform serial dilutions.

  • Optimize Incubation Time: For LysoTracker® this compound, a shorter incubation time of 1-5 minutes may be sufficient and can help avoid the alkalizing effect. Monitor the staining kinetics to find the optimal time point for your specific cell type.

  • Ensure Cell Viability: Only use healthy, viable cells for your experiments. Visually inspect cells for morphological signs of stress or death before and during the experiment.

  • Use Phenol Red-Free Medium: For imaging, replace the standard culture medium with a phenol red-free alternative to reduce background fluorescence from the media.

  • Include Proper Controls: Image unstained cells under the same conditions to assess the level of cellular autofluorescence.

Question: My lysosomal staining appears weak, and the signal-to-noise ratio is poor. What can I do?

Answer: A low signal-to-noise ratio can be due to insufficient dye loading, loss of signal after staining, or improper imaging settings.

Recommended Solutions:

  • Increase Dye Concentration or Incubation Time (with caution): If the initial staining is too weak, you can cautiously increase the dye concentration or extend the incubation time. However, be mindful of the potential for increased background and cytotoxicity.

  • Image Immediately After Staining: The fluorescent signal can decrease if cells are incubated in dye-free medium for an extended period after staining. It is recommended to analyze the cells immediately after the loading period.

  • Optimize Microscope Settings:

    • Use the Correct Filter Set: Ensure you are using a standard FITC filter set, as the excitation and emission maxima of LysoTracker® this compound are 504 nm and 511 nm, respectively.

    • Adjust Exposure Time and Gain: Optimize these settings to maximize the signal from the lysosomes while minimizing the amplification of background noise.

    • Consider Background Subtraction: If your imaging software allows, acquire a background image from an area with no cells and subtract it from your experimental images.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LysoTracker® this compound?

A1: LysoTracker® this compound is a cell-permeable fluorescent dye linked to a weak base that is only partially protonated at neutral pH. It freely crosses the cell membrane and accumulates in acidic organelles, such as lysosomes. Inside these acidic compartments, the weak base becomes protonated, and the charged molecule is retained, leading to a high concentration of the dye and bright fluorescence.

Q2: Can I use LysoTracker® this compound in fixed cells?

A2: No, LysoTracker® this compound is not recommended for use in fixed cells. Fixation methods, such as those using aldehydes or alcohols, disrupt the lysosomal pH gradient, which is essential for the dye's accumulation and retention.

Q3: What are the recommended starting concentrations and incubation times?

A3: A typical starting working concentration is between 50-75 nM. Recommended incubation times can vary from as short as 1-5 minutes to 30 minutes to 2 hours, depending on the cell type and experimental conditions. It is highly recommended to optimize these parameters for your specific cell line.

Q4: Does LysoTracker® this compound specifically stain only lysosomes?

A4: While highly selective for acidic organelles, LysoTracker® probes may also accumulate in other acidic compartments such as late endosomes and autolysosomes. For definitive identification of lysosomes, it is recommended to co-label with a specific lysosomal marker, such as a LAMP1 antibody, in parallel experiments.

Experimental Protocol: Staining Live Cells with LysoTracker® this compound

This protocol provides a general procedure for staining live adherent cells. Modifications may be required for suspension cells or specific experimental needs.

  • Prepare LysoTracker® Staining Solution:

    • Allow the 1 mM LysoTracker® this compound stock solution in DMSO to warm to room temperature.

    • Dilute the stock solution to the desired final working concentration (e.g., 50-100 nM) in pre-warmed (37°C) serum-free or complete medium. For imaging, it is best to use a phenol red-free medium.

  • Cell Preparation:

    • Grow adherent cells on coverslips or in imaging-appropriate dishes to the desired confluency.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed LysoTracker® staining solution to the cells.

    • Incubate the cells for the optimized time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

  • Imaging:

    • For optimal results, image the cells immediately in the staining solution.

    • Alternatively, you can replace the staining solution with fresh pre-warmed, phenol red-free medium and image immediately.

    • Use a fluorescence microscope equipped with a standard FITC filter set.

Quantitative Data Summary

ParameterRecommended ValueReference
Excitation Maximum 504 nm
Emission Maximum 511 nm
Stock Solution Concentration 1 mM in DMSO
Working Concentration Range 50 - 100 nM
Incubation Time 1 - 30 minutes
Fixable? No

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting high background fluorescence when using LysoTracker® this compound.

G start Start: High Background Observed check_concentration Is Dye Concentration Optimized? (50-100 nM) start->check_concentration optimize_concentration Action: Perform Concentration Titration check_concentration->optimize_concentration No check_incubation Is Incubation Time Optimized? (1-30 min) check_concentration->check_incubation Yes optimize_concentration->check_incubation optimize_incubation Action: Reduce Incubation Time check_incubation->optimize_incubation No check_cell_health Are Cells Healthy (No Blebbing)? check_incubation->check_cell_health Yes optimize_incubation->check_cell_health use_healthy_cells Action: Use a Healthy Cell Culture check_cell_health->use_healthy_cells No check_medium Using Phenol Red-Free Medium? check_cell_health->check_medium Yes use_healthy_cells->check_medium use_prf_medium Action: Switch to Phenol Red-Free Medium check_medium->use_prf_medium No check_autofluorescence Have You Checked for Autofluorescence? check_medium->check_autofluorescence Yes use_prf_medium->check_autofluorescence image_unstained_control Action: Image Unstained Cells check_autofluorescence->image_unstained_control No end_success Result: Reduced Background check_autofluorescence->end_success Yes image_unstained_control->end_success

Caption: Troubleshooting workflow for high background fluorescence.

G start Start: Weak Lysosomal Signal check_concentration Is Dye Concentration Sufficient? start->check_concentration increase_concentration Action: Increase Concentration (with caution) check_concentration->increase_concentration No check_incubation Is Incubation Time Sufficient? check_concentration->check_incubation Yes increase_concentration->check_incubation increase_incubation Action: Increase Incubation Time (with caution) check_incubation->increase_incubation No check_imaging_time Imaging Immediately After Staining? check_incubation->check_imaging_time Yes increase_incubation->check_imaging_time image_immediately Action: Image Immediately check_imaging_time->image_immediately No check_filters Using Correct Filter Set (FITC)? check_imaging_time->check_filters Yes image_immediately->check_filters use_correct_filters Action: Use FITC Filter Set check_filters->use_correct_filters No end_success Result: Improved Signal-to-Noise check_filters->end_success Yes use_correct_filters->end_success

Caption: Troubleshooting workflow for weak lysosomal signal.

References

Technical Support Center: Green DND-26 Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of Green DND-26 and strategies for its improvement during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as LysoTracker® this compound, is a fluorescent dye used for labeling and tracking acidic organelles, primarily lysosomes, in live cells.[1] It is a cell-permeant compound that consists of a fluorophore linked to a weak base.[2] In the neutral pH of the cytoplasm, the weak base is only partially protonated, allowing the molecule to freely cross cell membranes. Upon entering acidic compartments like lysosomes (pH 4.5-5.0), the weak base becomes fully protonated, trapping the dye within the organelle and leading to a significant increase in fluorescence.

Q2: What is photobleaching and why is it a concern with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This phenomenon is a significant concern with this compound as it is known to be susceptible to photobleaching, especially under continuous and high-intensity light exposure commonly used in fluorescence microscopy.[3] This can result in a diminished signal over time, limiting the duration of time-lapse imaging and potentially affecting the quantitative analysis of lysosomal dynamics.

Q3: How can I improve the photostability of this compound in my experiments?

Improving the photostability of this compound involves a combination of optimizing imaging conditions and using protective reagents. Key strategies include:

  • Minimizing Light Exposure: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.

  • Using Antifade Reagents: Incorporate commercially available antifade reagents specifically designed for live-cell imaging into your media.

  • Choosing Appropriate Hardware: Utilize sensitive detectors and efficient filter sets to maximize signal detection while minimizing excitation light.

  • Considering Alternatives: For long-term imaging studies, consider using more photostable alternative lysosomal probes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid signal loss during time-lapse imaging. Photobleaching of this compound due to excessive light exposure.- Reduce the laser power to the minimum necessary for visualization.- Decrease the frequency of image acquisition.- Shorten the exposure time per image.- Incorporate an antifade reagent into the imaging medium.
High background fluorescence. - Excess dye in the medium.- Non-specific binding.- Ensure complete removal of the dye-containing medium and wash cells with fresh medium before imaging.- Use a background suppressor reagent if the issue persists.[4]
Cellular stress or toxicity (e.g., blebbing). - Phototoxicity from prolonged or intense illumination.- High dye concentration.- Reduce the overall light dose by lowering laser power and exposure time.- Optimize the this compound concentration; use the lowest effective concentration (typically 50-75 nM).[5]- Consider using a phototoxicity-reducing agent like sodium pyruvate.
Inconsistent staining or weak signal. - Suboptimal dye concentration or incubation time.- Issues with cellular health.- Titrate the this compound concentration to find the optimal level for your cell type.- Adjust the incubation time (typically 1-5 minutes).- Ensure cells are healthy and within their optimal growth phase before staining.

Quantitative Data: Photostability Comparison

The following table summarizes the photostability of this compound compared to other fluorescent probes under continuous laser irradiation.

ProbeFluorescence Intensity Remaining (after 80s irradiation)Reference
LysoTracker this compound (LTG) 18%
LysoTracker Red DND-99 (LTR)0% (completely bleached)
LAMP1-mGFP30%
Cy5@Au NPs50%

Experimental Protocols

Protocol for Assessing Photostability of Lysosomal Probes

This protocol outlines a method for quantifying and comparing the photostability of this compound and alternative lysosomal probes in live cells.

1. Cell Preparation and Staining: a. Plate cells on a glass-bottom dish suitable for fluorescence microscopy and culture to the desired confluency. b. Prepare working solutions of this compound and other lysosomal probes to be tested at their recommended concentrations in pre-warmed imaging medium. c. Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). d. Add the probe working solution to the cells and incubate at 37°C for the recommended time (e.g., 1-5 minutes for this compound). e. Gently wash the cells twice with pre-warmed imaging medium to remove excess probe. f. Add fresh, pre-warmed imaging medium to the cells for imaging. For testing antifade reagents, supplement this medium with the reagent at its recommended concentration.

2. Image Acquisition: a. Mount the dish on the fluorescence microscope. b. Locate a field of view with healthy, well-stained cells. c. Set the imaging parameters: i. Use the appropriate laser line and filter set for the probe (e.g., ~488 nm excitation for this compound). ii. Adjust the laser power and exposure time to obtain a good initial signal without saturation. Keep these settings constant for all probes being compared. d. Acquire a time-lapse series of images. For example, capture an image every 10 seconds for a total duration of 5 minutes.

3. Data Analysis: a. Select several stained lysosomes within the field of view for analysis. b. Measure the mean fluorescence intensity of each selected lysosome at each time point in the series. c. Correct for background fluorescence by subtracting the mean intensity of a region without cells at each time point. d. Normalize the fluorescence intensity of each lysosome to its initial intensity at time zero. e. Plot the normalized fluorescence intensity as a function of time for each probe. f. Calculate the time it takes for the fluorescence to decrease by 50% (t½) to quantify the photobleaching rate.

Visualizations

Experimental_Workflow_for_Photostability_Assessment cluster_prep Cell Preparation & Staining cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture 1. Plate and culture cells staining 2. Stain with lysosomal probe cell_culture->staining washing 3. Wash to remove excess probe staining->washing setup 4. Mount on microscope and set parameters washing->setup timelapse 5. Acquire time-lapse image series setup->timelapse measure 6. Measure fluorescence intensity over time timelapse->measure normalize 7. Normalize intensity data measure->normalize plot 8. Plot photobleaching curve normalize->plot calculate 9. Calculate photobleaching half-life (t½) plot->calculate

Caption: Workflow for assessing the photostability of lysosomal probes.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Rapid Signal Loss) cause1 Photobleaching start->cause1 cause2 Phototoxicity start->cause2 cause3 Suboptimal Staining start->cause3 solution1a Reduce Laser Power/ Exposure Time cause1->solution1a solution1b Use Antifade Reagent cause1->solution1b cause2->solution1a solution2 Optimize Dye Concentration cause2->solution2 cause3->solution2 solution3 Adjust Incubation Time cause3->solution3

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: Assessing Green DND-26 Cytotoxicity in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Green DND-26 in long-term live-cell imaging experiments. The focus is on identifying and mitigating potential cytotoxic effects to ensure the validity and reliability of experimental data.

Troubleshooting Guides

This section addresses common issues encountered during long-term imaging with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My cells are showing morphological changes like blebbing, rounding, or detachment after staining with this compound and subsequent imaging. What is causing this?

Answer: These morphological changes are often indicators of cell stress or cytotoxicity.[1][2] The primary culprits are typically the concentration of the dye and phototoxicity from the imaging process itself.

  • High Dye Concentration: While effective for staining, excessive concentrations of this compound can be toxic to cells. It is crucial to use the lowest concentration that provides adequate signal for your imaging setup.

  • Phototoxicity: this compound, like many fluorescent dyes, can generate reactive oxygen species (ROS) upon excitation with a light source. This is particularly problematic in long-term imaging where cells are repeatedly exposed to light. This light-induced damage is known as phototoxicity and can lead to the observed cell stress.[1]

  • Solvent Toxicity: this compound is typically dissolved in DMSO. High final concentrations of DMSO in the cell culture medium can be toxic to cells.

Solutions:

  • Optimize Dye Concentration: Perform a concentration titration to determine the minimal effective concentration of this compound for your cell type and imaging system. Recommended starting concentrations are typically in the range of 50-100 nM.

  • Minimize Light Exposure:

    • Reduce the intensity of the excitation light to the lowest level that provides a sufficient signal-to-noise ratio.

    • Decrease the exposure time for each image acquisition.

    • Increase the time interval between image acquisitions in a time-lapse series.

    • Use a more sensitive camera or detector to allow for lower light levels.

  • Control for Solvent Effects: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.

  • Include Antioxidants: Consider adding antioxidants like Trolox or N-acetylcysteine to your imaging medium to help quench ROS and reduce phototoxicity.

Question 2: The fluorescent signal from this compound is weak or fades quickly during my long-term imaging experiment. What can I do?

Answer: A weak or rapidly diminishing signal can be due to several factors, including photobleaching, low dye concentration, or issues with lysosomal integrity.

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore by the excitation light. It is a common issue in long-term fluorescence microscopy.

  • Insufficient Dye Concentration: The initial staining concentration may be too low for sustained imaging over extended periods.

  • Lysosomal Membrane Permeabilization (LMP): If the cells are stressed or dying, the integrity of the lysosomal membrane can be compromised, leading to the leakage of the dye and a decrease in the punctate fluorescent signal. A loss of the acidic environment within the lysosome can also lead to a decrease in signal.

Solutions:

  • Reduce Photobleaching:

    • Implement the same strategies used to minimize phototoxicity (reduce light intensity, exposure time, and frequency of imaging).

    • Use an anti-fade mounting medium if compatible with your live-cell setup.

  • Optimize Staining Protocol:

    • Slightly increase the initial concentration of this compound, but be mindful of potential cytotoxicity.

    • Increase the incubation time to allow for better accumulation of the dye in the lysosomes.

  • Assess Cell Health: Co-stain with a viability dye (e.g., Propidium Iodide or a cell-permeant DNA dye that only fluoresces in dead cells) to monitor cell health throughout the experiment. A loss of this compound signal that correlates with an increase in the dead-cell stain suggests a cytotoxicity issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as LysoTracker this compound, is a fluorescent dye used to label and track acidic organelles, primarily lysosomes, in live cells. It is a weakly basic amine that can freely cross cell membranes in its neutral state. Once inside the acidic environment of a lysosome (pH 4.5-5.0), the dye becomes protonated and trapped, leading to its accumulation and a bright green fluorescence with excitation/emission maxima around 504/511 nm.

Q2: Is this compound cytotoxic?

A2: this compound can exhibit cytotoxicity, particularly at higher concentrations and with prolonged exposure to light during imaging (phototoxicity). Signs of cytotoxicity include changes in cell morphology (blebbing, rounding), detachment, and ultimately, cell death. It is essential to optimize the staining and imaging conditions to minimize these effects.

Q3: What are the recommended working concentrations and incubation times for this compound?

A3: The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. However, a general starting point is a working concentration of 50-100 nM with an incubation time of 15-30 minutes at 37°C. It is highly recommended to perform a titration to find the lowest effective concentration for your specific application.

Q4: Can I use this compound for long-term imaging (e.g., over 24 hours)?

A4: While this compound can be used for time-lapse imaging, long-term experiments (over several hours) require careful optimization to minimize phototoxicity. Anecdotal evidence suggests that continuous imaging can lead to cell stress. To improve the chances of successful long-term imaging, use the lowest possible dye concentration and light exposure, and consider using a microscope system designed for gentle live-cell imaging (e.g., with a sensitive camera and fast shutters).

Q5: How can I quantitatively assess the cytotoxicity of this compound in my experiments?

A5: Several standard cytotoxicity assays can be adapted for use in a long-term imaging context. These assays can be performed at the end of the imaging period or, in some cases, concurrently.

  • Live/Dead Staining: Use a combination of a live-cell stain (e.g., Calcein AM) and a dead-cell stain (e.g., Propidium Iodide or another membrane-impermeant DNA dye). This allows for the visualization and quantification of live and dead cells in the same population over time.

  • MTT/MTS Assay: These colorimetric assays measure the metabolic activity of the cells, which is an indicator of cell viability. This is typically an endpoint assay.

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity. This is also an endpoint assay.

Quantitative Data on this compound Cytotoxicity

Cell LineThis compound ConcentrationImaging Duration (hours)Imaging Frequency (per hour)Excitation Light Intensity (% of max)% Cell Viability (e.g., Calcein AM/PI)Notes
(e.g., HeLa)(e.g., 50 nM)(e.g., 24)(e.g., 1)(e.g., 10%)(e.g., 95%)Minimal signs of stress observed.
(e.g., HeLa)(e.g., 100 nM)(e.g., 24)(e.g., 1)(e.g., 10%)(e.g., 80%)Some cell rounding observed after 12 hours.
(e.g., HeLa)(e.g., 200 nM)(e.g., 24)(e.g., 1)(e.g., 10%)(e.g., 50%)Significant cell detachment and blebbing.
(e.g., Jurkat)(e.g., 50 nM)(e.g., 12)(e.g., 2)(e.g., 20%)(Determine experimentally)Suspension cells may be more sensitive.
(Your Cell Line)(Titrate concentrations)(Your experiment duration)(Your imaging frequency)(Optimize intensity)(Measure viability)Establish baseline for your experiment.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

  • Cell Seeding: Plate your cells at a suitable density in a multi-well imaging plate (e.g., 96-well black-walled, clear-bottom plate).

  • Dye Preparation: Prepare a range of this compound concentrations (e.g., 25 nM, 50 nM, 100 nM, 200 nM, 500 nM) in your normal cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Staining: Remove the old medium from the cells and add the this compound solutions. Incubate for 30 minutes at 37°C.

  • Washing (Optional but Recommended): Gently wash the cells once with pre-warmed culture medium to remove excess dye and reduce background fluorescence.

  • Image Acquisition: Acquire images using the lowest possible excitation light intensity that provides a clear signal for the lowest dye concentration.

  • Visual Assessment: Visually inspect the cells for any signs of cytotoxicity (blebbing, rounding, detachment) immediately after staining and at several time points over the next few hours.

  • Select Optimal Concentration: Choose the lowest concentration that gives a satisfactory fluorescent signal without inducing visible morphological changes.

Protocol 2: Assessing Cytotoxicity in Long-Term Imaging using Live/Dead Staining

  • Cell Seeding and Staining: Plate your cells and stain with the optimal concentration of this compound as determined in Protocol 1.

  • Prepare Live/Dead Reagents: Prepare a solution containing a live-cell stain (e.g., Calcein AM) and a dead-cell stain (e.g., Propidium Iodide) in your imaging medium.

  • Initiate Time-Lapse Imaging: Begin your long-term imaging experiment, acquiring images in the green channel (for this compound) and phase-contrast or DIC.

  • Add Live/Dead Stains at Endpoint: At the end of your imaging experiment, add the Live/Dead staining solution to your cells and incubate according to the manufacturer's instructions (typically 15-30 minutes).

  • Acquire Final Images: Acquire final images in the green (Calcein AM), red (Propidium Iodide), and phase-contrast/DIC channels.

  • Quantification: Count the number of live (green) and dead (red) cells in multiple fields of view for each condition. Calculate the percentage of cell viability.

Signaling Pathways and Visualizations

While specific signaling pathways triggered by this compound cytotoxicity are not well-defined, phototoxicity and lysosomal stress are known to induce general cellular stress responses. One potential mechanism of cytotoxicity from lysosomotropic dyes involves lysosomal membrane permeabilization (LMP). LMP can lead to the release of lysosomal enzymes, such as cathepsins, into the cytosol, which can then trigger downstream apoptotic pathways.

Cytotoxicity_Workflow cluster_experiment Experimental Setup cluster_assessment Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Start Seed Cells Stain Stain with this compound Start->Stain Image Long-Term Imaging Stain->Image Observe Observe Cell Morphology (Blebbing, Rounding) Image->Observe Potential Cytotoxicity Viability Perform Viability Assay (e.g., Live/Dead Stain) Observe->Viability Quantify Quantify Cell Death Viability->Quantify Analyze Analyze Data Quantify->Analyze Conclusion Draw Conclusions Analyze->Conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

Lysosomal_Stress_Pathway cluster_stimulus Stress Induction cluster_lysosome Lysosomal Response cluster_apoptosis Apoptotic Cascade Phototoxicity Phototoxicity (High Light Exposure) LMP Lysosomal Membrane Permeabilization (LMP) Phototoxicity->LMP Dye_Conc High Dye Concentration Dye_Conc->LMP Cathepsin_Release Cathepsin Release into Cytosol LMP->Cathepsin_Release Bid_Cleavage Bid Cleavage to tBid Cathepsin_Release->Bid_Cleavage Bax_Bak Bax/Bak Activation Bid_Cleavage->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_C Cytochrome c Release MOMP->Cytochrome_C Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential signaling pathway for lysosomal stress-induced apoptosis.

References

Technical Support Center: Optimizing Green DND-26 Concentration for Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Green DND-26 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing this compound concentration in various cell types.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as LysoTracker® this compound, is a fluorescent dye used to label and track acidic organelles, primarily lysosomes, in live cells.[1][2] It is a cell-permeant compound consisting of a fluorophore linked to a weak base.[3] At neutral pH, the dye is uncharged and can freely cross cell membranes.[4] Once inside the acidic environment of a lysosome (pH 4.5-5.5), the weak base becomes protonated.[4] This protonation traps the dye within the lysosome, leading to a selective accumulation and bright green fluorescence.[4]

Q2: What are the excitation and emission wavelengths for this compound?

A2: The approximate excitation maximum is 504 nm, and the emission maximum is 511 nm.[5]

Q3: Can I use this compound in fixed cells?

A3: No, this compound is not recommended for use in fixed cells. Fixation methods using aldehydes or alcohols will inhibit the staining.[5][6] This dye is specifically designed for live-cell imaging.[5][6]

Q4: How should I prepare and store the this compound stock solution?

A4: this compound is typically supplied as a 1 mM stock solution in DMSO.[6][7] It should be stored at -20°C, protected from light and dessicated.[5][6] Before use, allow the vial to warm to room temperature and briefly centrifuge it to collect the solution at the bottom.[3] Avoid repeated freeze-thaw cycles.[5][6]

Q5: What is the recommended starting concentration for this compound?

A5: A general starting concentration range is 50-75 nM in your normal growth medium.[8] However, the optimal concentration can vary significantly depending on the cell type and experimental conditions.[3][8] It is always recommended to perform a concentration titration to determine the best concentration for your specific cells.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Q1: My fluorescent signal is too weak or I don't see any staining. What should I do?

A1: There are several potential reasons for weak or no staining:

  • Suboptimal Dye Concentration: The concentration of this compound may be too low for your specific cell type. It is recommended to perform a titration to find the optimal concentration. You can try increasing the concentration in increments (e.g., 25 nM, 50 nM, 75 nM, 100 nM).

  • Insufficient Incubation Time: The incubation time may be too short. While uptake can be rapid, you can try extending the incubation period.[3] However, be aware that prolonged incubation can have negative effects (see Q3 in this section).

  • Incorrect Filter Set: Ensure you are using the correct filter set on your fluorescence microscope for this compound (compatible with FITC filters).

  • Cell Health: Unhealthy or dying cells may not effectively sequester the dye. Ensure your cells are healthy and in the logarithmic growth phase.

Q2: The staining is punctate, but there is also a high, diffuse background fluorescence. How can I reduce the background?

A2: High background fluorescence can be caused by several factors:

  • Excessive Dye Concentration: Using a concentration that is too high can lead to non-specific binding and high background. Try reducing the concentration of this compound.

  • Inadequate Washing: Ensure that you wash the cells sufficiently with fresh, pre-warmed medium or buffer after incubation with the dye to remove any unbound probe.

  • Phenol (B47542) Red in Medium: Phenol red in cell culture media can contribute to background fluorescence. For imaging, consider replacing the medium with a phenol red-free version before observation.[5][6]

  • Use of a Background Suppressor: Commercially available background suppressors can be added to the imaging medium to reduce fluorescence from the media.[5][6]

Q3: I am observing cell blebbing or signs of cytotoxicity after staining. What could be the cause?

A3: Cell stress or death can be a concern with any live-cell imaging reagent.

  • Prolonged Incubation or High Concentration: Extended incubation times or high concentrations of this compound can be toxic to some cells. It has been observed that prolonged staining can lead to a decrease in cell vitality. Try reducing both the concentration and the incubation time.

  • Phototoxicity: Exposing the cells to high-intensity light during imaging can cause phototoxicity, leading to cell stress and blebbing. To mitigate this, reduce the light intensity and the exposure time.

  • "Alkalizing Effect": Longer incubation times with LysoTracker probes can lead to an increase in the lysosomal pH, which can affect cell health and the accuracy of the staining.[8] Shorter incubation times are generally recommended.

Q4: The fluorescent signal fades quickly during imaging. How can I prevent this?

A4: Photobleaching can be an issue with any fluorophore.

  • Reduce Light Exposure: Use the lowest possible light intensity and exposure time that still provides a good signal.

  • Use an Antifade Reagent: If your experimental setup allows, you can use an antifade reagent in your imaging medium.

  • Image Acquisition: Acquire images efficiently and avoid unnecessarily prolonged exposure of the cells to the excitation light.

Troubleshooting Flowchart

troubleshooting_flowchart start Start Troubleshooting issue What is the issue? start->issue weak_signal Weak or No Signal issue->weak_signal Weak Signal high_background High Background issue->high_background High Background cell_stress Cell Stress / Blebbing issue->cell_stress Cell Stress photobleaching Signal Fades Quickly issue->photobleaching Photobleaching increase_conc Increase Concentration weak_signal->increase_conc reduce_conc Reduce Concentration high_background->reduce_conc reduce_conc_time Reduce Concentration & Time cell_stress->reduce_conc_time reduce_light_exposure Reduce Light Intensity/Time photobleaching->reduce_light_exposure increase_inc_time Increase Incubation Time increase_conc->increase_inc_time check_filters Check Filter Set increase_inc_time->check_filters check_cell_health Check Cell Health check_filters->check_cell_health end Problem Resolved check_cell_health->end wash_cells Improve Washing Steps reduce_conc->wash_cells phenol_red_free Use Phenol Red-Free Medium wash_cells->phenol_red_free background_suppressor Use Background Suppressor phenol_red_free->background_suppressor background_suppressor->end reduce_light Reduce Light Exposure reduce_conc_time->reduce_light check_alkalizing Consider 'Alkalizing Effect' reduce_light->check_alkalizing check_alkalizing->end antifade Use Antifade Reagent reduce_light_exposure->antifade antifade->end

Caption: A flowchart to diagnose and resolve common issues with this compound staining.

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol provides a general framework for determining the optimal concentration of this compound for your specific cell type.

Materials:

  • This compound (1 mM stock solution in DMSO)

  • Your cell line of interest

  • Complete cell culture medium (phenol red-free medium is recommended for imaging)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Multi-well imaging plates or coverslips

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding: Seed your cells onto a multi-well imaging plate or coverslips at a density that will result in 50-70% confluency at the time of staining. Allow the cells to adhere and grow under their normal culture conditions.

  • Preparation of Staining Solutions:

    • Warm the 1 mM this compound stock solution to room temperature and briefly centrifuge the vial.

    • Prepare a series of working solutions of this compound in pre-warmed, phenol red-free cell culture medium. A good starting range for the titration is 25 nM, 50 nM, 75 nM, and 100 nM. It is important to dilute the stock solution directly into the medium that will be used for staining.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared this compound working solutions to the respective wells. Include a well with medium only as a negative control.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. The optimal incubation time may also need to be determined empirically.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed, phenol red-free medium or PBS to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free medium to the cells.

    • Immediately image the cells using a fluorescence microscope with a filter set appropriate for FITC/GFP (Excitation: ~490/500 nm; Emission: ~510/520 nm).

    • Use consistent imaging settings (e.g., exposure time, gain) across all conditions to allow for accurate comparison.

  • Analysis:

    • Evaluate the staining at each concentration. The optimal concentration will provide bright, punctate staining of lysosomes with minimal background fluorescence and no signs of cytotoxicity.

Experimental Workflow Diagram

experimental_workflow seed_cells Seed Cells prepare_solutions Prepare Staining Solutions (Titration Series) seed_cells->prepare_solutions stain_cells Stain Cells (15-30 min) prepare_solutions->stain_cells wash_cells Wash Cells (2-3x) stain_cells->wash_cells image_cells Image Cells wash_cells->image_cells analyze_results Analyze Results & Determine Optimal Concentration image_cells->analyze_results

Caption: A streamlined workflow for optimizing this compound concentration.

Concentration Guidelines for Various Cell Types

The following table summarizes recommended starting concentrations of this compound for different cell types based on manufacturer recommendations and published literature. Note that these are starting points, and optimization is highly recommended for each specific cell line and experiment.

Cell TypeRecommended Starting ConcentrationIncubation TimeReference(s)
General Recommendation 50 - 75 nM15 - 30 min[8]
HeLa (Human cervical cancer)50 nMAnalyze immediately[6][7][9]
HEK293 (Human embryonic kidney)50 nM10 min[10]
Fibroblasts50 nM10 min[10]
Primary Hippocampal Neurons50 nM2 hours[2]
Keratinocytes75 nM30 min
Jurkat (Human T lymphocyte)50 - 100 nM15 - 30 min
MCF-7 (Human breast cancer)Not specified, used for colocalization20 hours (co-incubation)[11][12]
Bovine Pulmonary Artery Endothelial CellsNot specified, used for imagingNot specified[13]
Embryonic Stem Cells (Differentiating)500 nM15 min

Signaling Pathways

This compound is a tool to visualize lysosomes, which are central organelles in several key signaling pathways. Understanding these pathways can provide context for your experimental observations.

Lysosomes and the mTORC1 Signaling Pathway

Lysosomes serve as a critical platform for the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and metabolism. In the presence of sufficient nutrients, particularly amino acids, mTORC1 is recruited to the lysosomal surface where it becomes activated.

mTORC1_pathway nutrients Nutrients (e.g., Amino Acids) lysosome Lysosome nutrients->lysosome sensed by mTORC1_active Active mTORC1 (on Lysosome) lysosome->mTORC1_active recruits & activates mTORC1_inactive Inactive mTORC1 (Cytosol) mTORC1_inactive->mTORC1_active activation cell_growth Cell Growth & Proliferation mTORC1_active->cell_growth promotes autophagy_inhibition Inhibition of Autophagy mTORC1_active->autophagy_inhibition promotes

Caption: The lysosome as a scaffold for mTORC1 activation in response to nutrients.

The Role of Lysosomes in Autophagy

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases. This process is essential for cellular homeostasis, recycling of cellular components, and survival during starvation.

autophagy_pathway cellular_stress Cellular Stress (e.g., Starvation) autophagosome_formation Autophagosome Formation cellular_stress->autophagosome_formation autophagosome Autophagosome autophagosome_formation->autophagosome cytoplasmic_cargo Cytoplasmic Cargo (e.g., damaged organelles) cytoplasmic_cargo->autophagosome engulfed by autolysosome Autolysosome autophagosome->autolysosome fuses with lysosome Lysosome lysosome->autolysosome degradation Degradation & Recycling autolysosome->degradation

Caption: The process of autophagy, culminating in lysosomal degradation.

References

Technical Support Center: Green DND-26 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Green DND-26 for cellular imaging. Our aim is to help you identify and resolve common imaging artifacts to ensure high-quality, reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a cell-permeable fluorescent dye that selectively stains acidic compartments, such as lysosomes, in live cells.[1] It is used for imaging and tracking these organelles in real-time to study their role in various cellular processes.

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: this compound has an excitation maximum at approximately 504 nm and an emission maximum at 511 nm.[1][2]

Q3: What is the recommended working concentration and incubation time for this compound?

A3: A typical starting point is a working concentration of 50 nM in normal growth media.[1][2][3] Incubation times can vary, with some protocols suggesting immediate analysis, while others recommend 1-5 minutes.[3][4] Optimization for your specific cell type and experimental conditions is recommended.

Q4: Can I fix cells after staining with this compound?

A4: No, this compound is intended for live-cell imaging only. Fixation with aldehydes or alcohols will inhibit staining.[1][2]

Q5: My unstained control cells are showing a fluorescent signal. What is this?

A5: This is likely autofluorescence, which is the natural fluorescence emitted by biological materials like collagen, riboflavin, and NADH.[5][6][7] It is often more pronounced in the blue and green spectral regions.[5][8]

Troubleshooting Guide for Common Imaging Artifacts

This guide will help you identify and resolve common artifacts encountered during this compound imaging experiments.

Artifact 1: Photobleaching (Signal Fades Rapidly)

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a rapid decrease in fluorescent signal upon exposure to light.[5][9][10]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.[5][11] Neutral density filters can also be used to attenuate the light.[9][10][11][12]

  • Minimize Exposure Time: Reduce the camera exposure time or pixel dwell time to the minimum required for a good signal-to-noise ratio.[5][11]

  • Use Antifade Reagents: For fixed-cell imaging (not applicable to this compound), antifade mounting media can be used. For live-cell imaging, specialized live-cell antifade reagents are available.[5][11][12]

  • Image a Fresh Field of View: For static samples, move to a new area of the coverslip for each image acquisition to avoid imaging previously exposed regions.[5][10]

  • Optimize Imaging Protocol: Find your region of interest using transmitted light before switching to fluorescence to minimize light exposure.[10]

Artifact 2: High Background or Autofluorescence

Autofluorescence is the intrinsic fluorescence from the sample that is not due to the fluorescent label, which can obscure the signal of interest.[5][6]

Troubleshooting Steps:

  • Use Proper Controls: Always include an unstained sample imaged with the same settings to determine the level of autofluorescence.[5][7]

  • Use Phenol (B47542) Red-Free Medium: Phenol red in cell culture medium is a significant source of background fluorescence.[1][2][3][8]

  • Choose Fluorophores with Longer Wavelengths: Autofluorescence is often stronger in the blue and green channels. Using red or far-red dyes can help avoid this issue.[5][6][8]

  • Spectral Unmixing: If your imaging software supports it, you can capture the spectral profile of the autofluorescence from an unstained sample and subtract it from your images.[5]

  • Use Quenching Agents: Commercially available autofluorescence quenching agents can be applied to your sample.[5][13]

Artifact 3: Non-Specific Staining or High Background

This occurs when the fluorescent probe binds to cellular components other than the intended target, leading to a diffuse or punctate background signal.

Troubleshooting Steps:

  • Optimize Dye Concentration: Titrate the concentration of this compound to find the lowest concentration that gives a good signal in the lysosomes with minimal background.[14]

  • Optimize Incubation Time: Reduce the incubation time to prevent the dye from accumulating in non-target compartments.

  • Washing Steps: Ensure adequate washing of the cells after incubation with the dye to remove any unbound probe.

  • Use Blocking Buffers: For antibody-based staining, using appropriate blocking buffers is crucial to prevent non-specific binding.[14][15]

Artifact 4: Blurry or Out-of-Focus Images

Blurry images can result from a variety of issues related to the sample preparation, microscope optics, or environmental factors.

Troubleshooting Steps:

  • Check for Stage Drift: Ensure the microscope stage is stable and not drifting out of focus during long exposures.[16]

  • Clean Optics: Regularly clean the objective lenses, coverslips, and other optical components to remove dust, oil, and other contaminants.[5][17]

  • Use High-Quality Coverslips: Use coverslips of the correct thickness (usually No. 1.5) for your objective lens.[18]

  • Minimize Vibrations: Place the microscope on an anti-vibration table and minimize movement in the room during image acquisition.[16]

  • Check for Refractive Index Mismatch: Use the correct immersion oil for your objective and a mounting medium with a similar refractive index.[5]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound imaging and general fluorescence microscopy.

Table 1: this compound Specifications

ParameterValueReference
Excitation Maximum~504 nm[1][2]
Emission Maximum~511 nm[1][2]
Recommended Working Concentration50 nM[1][2][3]
Recommended Incubation Time1-5 minutes (live cells)[4]

Table 2: Common Green Fluorophores and their Spectral Properties

FluorophoreExcitation Max (nm)Emission Max (nm)
EGFP488509
GFP-S65T489509
wtGFP395509

This table provides examples of common green fluorescent proteins and their spectral properties, which can be useful for selecting appropriate filter sets.[19]

Experimental Protocols & Workflows

General Protocol for Staining Live Cells with this compound
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • Prepare Staining Solution: Dilute the 1 mM this compound stock solution to a final working concentration of 50 nM in pre-warmed, phenol red-free growth medium.

  • Cell Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 1-5 minutes at 37°C.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., a standard FITC/GFP filter set).

Note: It is crucial to image the cells live as fixation will disrupt the staining.[1][2][3]

Diagrams

G cluster_workflow Experimental Workflow: this compound Staining prep_cells Prepare Cells on Microscopy-grade Dish prep_dye Prepare 50 nM this compound in Phenol Red-Free Medium stain Incubate Cells with Dye (1-5 min at 37°C) prep_dye->stain image Live-Cell Imaging (Ex: ~504 nm, Em: ~511 nm) stain->image analyze Image Analysis image->analyze

Caption: A typical experimental workflow for staining live cells with this compound.

G cluster_troubleshooting Troubleshooting Logic for Common Imaging Artifacts cluster_artifacts cluster_solutions start Image Acquisition check_quality Image Quality Issue? start->check_quality photobleaching Signal Fades Rapidly (Photobleaching) check_quality->photobleaching Yes high_bg High Background (Autofluorescence/ Non-specific Staining) check_quality->high_bg Yes blurry Blurry/Out-of-Focus check_quality->blurry Yes end Good Quality Image check_quality->end No solution_pb Reduce Light Exposure & Exposure Time photobleaching->solution_pb solution_bg Use Phenol Red-Free Medium Optimize Dye Concentration Check Controls high_bg->solution_bg solution_blur Clean Optics Check Stage Stability Use Correct Coverslip blurry->solution_blur solution_pb->start Re-acquire solution_bg->start Re-acquire solution_blur->start Re-acquire

Caption: A logical workflow for troubleshooting common artifacts in fluorescence imaging.

References

Technical Support Center: Preventing Green DND-26 Signal Bleed-through

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent signal bleed-through when using Green DND-26 in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, also known as LysoTracker this compound, is a cell-permeable fluorescent dye that specifically stains acidic organelles, such as lysosomes, in living cells.[1][][3][][5] It is widely used in cell biology research to study lysosomal dynamics, autophagy, and other cellular processes involving acidic compartments. The dye has a maximum excitation wavelength of approximately 504 nm and a maximum emission wavelength of around 511 nm.

Q2: What is signal bleed-through in fluorescence microscopy and flow cytometry?

Signal bleed-through, also referred to as crosstalk or spectral overlap, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another fluorophore. This is a common issue in multicolor fluorescence experiments where the emission spectra of different dyes overlap. It can lead to false-positive signals and inaccurate data interpretation.

Q3: Why is this compound prone to signal bleed-through?

Like many fluorophores, this compound has a broad emission spectrum. This means that while its peak emission is at 511 nm, it also emits light at longer wavelengths. This can cause its signal to "bleed into" the detection channels of red and far-red fluorophores if not properly managed.

Q4: I am observing a green signal in my unstained control cells. What could be the cause?

This is likely due to autofluorescence, which is the natural fluorescence emitted by certain cellular components (e.g., NADH, flavins). Autofluorescence is typically more pronounced in the green and yellow regions of the spectrum. To confirm this, you should image an unstained sample using the same settings as your stained samples.

Q5: Can I use this compound in fixed cells?

No, this compound is not recommended for use in fixed cells. Fixation methods, particularly those using aldehydes or alcohols, can disrupt the acidic environment of the lysosomes, which is required for the dye to accumulate and fluoresce.

Troubleshooting Guides

Issue 1: this compound Signal is Bleeding into the Red Channel (e.g., RFP or mCherry)

Symptoms:

  • You observe a signal in the red channel that co-localizes perfectly with your this compound signal in your single-color this compound control.

  • The intensity of the signal in the red channel is significantly lower than in the green channel.

Solutions:

  • Optimize Filter Selection: Ensure you are using the narrowest possible bandpass filter for your red channel that still captures the majority of your red fluorophore's emission while excluding the tail of the this compound emission.

  • Sequential Imaging (Microscopy): Acquire the green and red channel images sequentially rather than simultaneously. This prevents the excitation of this compound from causing any emission that could be captured in the red channel.

  • Compensation (Flow Cytometry & Microscopy): Perform fluorescence compensation to mathematically correct for the bleed-through. This involves using single-color controls to calculate the percentage of this compound signal that is being detected in the red channel and subtracting it from the final image or data.

Issue 2: Signal from a Blue Dye (e.g., DAPI or Hoechst) is Appearing in the this compound Channel

Symptoms:

  • You observe a green signal in the nucleus of your cells that is not expected.

  • This green signal is only present after exciting the blue dye with UV light.

Cause:

DAPI and Hoechst dyes can undergo UV-induced photoconversion, causing them to emit fluorescence in the green and even red parts of the spectrum. This is a common source of artifactual signal in the green channel.

Solutions:

  • Minimize UV Exposure: Use the lowest possible UV light intensity and exposure time required to visualize your nuclei.

  • Image Green Channel First: Acquire the image for the this compound channel before exposing the sample to UV light for DAPI or Hoechst imaging.

  • Use a Different Nuclear Stain: Consider using a nuclear stain that is not prone to photoconversion, such as a far-red nuclear stain if your instrument has the appropriate lasers and filters.

Data Presentation: Spectral Overlap of this compound with Common Fluorophores

The following table summarizes the spectral properties of this compound and other commonly used fluorophores to help in the selection of compatible dyes and the prediction of potential signal bleed-through.

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Bleed-through with this compound
This compound ~504 ~511 -
RFP (mCherry) ~587~610Moderate: The tail of the this compound emission spectrum can extend into the detection range for mCherry.
Cy5 ~649~667Low: The emission spectra are well-separated. However, with very bright this compound staining, some bleed-through is possible.
APC ~650~660Low: Similar to Cy5, the spectral separation is good, but caution is advised with highly expressed this compound.
DAPI ~358 (with DNA)~461 (with DNA)Low (Direct), High (Indirect): Direct spectral overlap is minimal. However, UV-induced photoconversion of DAPI can cause significant bleed-through into the green channel.
Hoechst 33342 ~350 (with DNA)~461 (with DNA)Low (Direct), High (Indirect): Similar to DAPI, Hoechst dyes are susceptible to photoconversion upon UV excitation, leading to green and red emission.

Experimental Protocols

Protocol 1: Fluorescence Compensation for this compound Bleed-through in Flow Cytometry

This protocol describes how to perform manual compensation for this compound signal bleeding into the RFP/mCherry channel.

Materials:

  • Cells of interest

  • This compound

  • RFP/mCherry-expressing cells (or cells stained with an RFP/mCherry-conjugated antibody)

  • Flow cytometer with appropriate lasers and filters

  • Flow cytometry analysis software

Methodology:

  • Prepare Single-Color Controls:

    • Unstained Control: A sample of your cells with no fluorescent staining.

    • This compound Only Control: A sample of your cells stained only with this compound at the same concentration you will use in your experiment.

    • RFP/mCherry Only Control: A sample of your cells expressing RFP/mCherry or stained with your red fluorophore at the experimental concentration.

  • Set up the Flow Cytometer:

    • Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately gate your cell population of interest.

    • Use the unstained control to set the baseline fluorescence for all detectors.

  • Run Single-Color Controls and Adjust Compensation:

    • Run the this compound Only control. Observe the signal in both the green and red channels. You will likely see a signal in the red channel due to bleed-through.

    • Adjust the compensation settings in your software to subtract the percentage of the green signal that is spilling into the red channel. The goal is to have the median fluorescence intensity of the this compound positive population in the red channel be the same as the unstained population.

    • Run the RFP/mCherry Only control. Check for any bleed-through into the green channel and adjust compensation if necessary.

  • Acquire Data for Your Experimental Samples:

    • Once compensation is set correctly, you can run your dual-labeled experimental samples.

Protocol 2: Sequential Imaging to Prevent Bleed-through in Fluorescence Microscopy

This protocol is for preventing bleed-through between this compound and a red fluorophore using a confocal microscope.

Methodology:

  • Prepare Your Sample: Stain your live cells with this compound and your red fluorophore according to your experimental protocol.

  • Configure Microscope Settings:

    • Set the excitation and emission wavelengths for both the green and red channels.

    • In the acquisition software, select the "sequential scan" or "sequential acquisition" mode. This will ensure that only one laser is active at a time.

  • Set the Scan Order:

    • It is generally recommended to image the fluorophore with the shorter emission wavelength first to minimize photobleaching of the other dye. Therefore, set the green channel to be acquired first, followed by the red channel.

  • Image Acquisition:

    • Acquire your images. The microscope will first scan the entire field of view with the laser and detectors for the green channel, and then it will scan the same field of view again with the laser and detectors for the red channel.

  • Image Analysis:

    • The resulting image will have separate, clean channels for this compound and your red fluorophore, with minimal to no bleed-through.

Mandatory Visualizations

Signal_Bleed_Through_Pathway cluster_green Green Channel cluster_red Red Channel Green_Excitation 488 nm Laser Green_DND_26 This compound (Emission Peak ~511 nm) Green_Excitation->Green_DND_26 Excites Green_Detector Green Detector (e.g., 525/50 nm filter) Green_DND_26->Green_Detector Primary Emission Red_Detector Red Detector (e.g., 610/20 nm filter) Green_DND_26->Red_Detector Spectral Bleed-through Red_Fluorophore Red Fluorophore (e.g., mCherry)

Caption: Diagram illustrating spectral bleed-through from this compound into the red channel.

Compensation_Workflow Start Start: Multicolor Experiment Prepare_Controls Prepare Single-Color Controls (Unstained, Green Only, Red Only) Start->Prepare_Controls Setup_Cytometer Set Voltages and Gates with Unstained Control Prepare_Controls->Setup_Cytometer Run_Green_Control Run this compound Control Setup_Cytometer->Run_Green_Control Adjust_Comp_Green Adjust Compensation: Subtract Green from Red Channel Run_Green_Control->Adjust_Comp_Green Run_Red_Control Run Red Fluorophore Control Adjust_Comp_Green->Run_Red_Control Adjust_Comp_Red Adjust Compensation: Subtract Red from Green Channel Run_Red_Control->Adjust_Comp_Red Acquire_Data Acquire Experimental Data Adjust_Comp_Red->Acquire_Data End End: Compensated Data Acquire_Data->End

Caption: Experimental workflow for fluorescence compensation in flow cytometry.

Troubleshooting_Logic Start Problem: Unexpected Signal in a Channel Is_Signal_in_Red_Channel Is the unexpected signal in the red channel? Start->Is_Signal_in_Red_Channel Is_Signal_in_Green_Channel Is the unexpected signal in the green channel? Is_Signal_in_Red_Channel->Is_Signal_in_Green_Channel No Check_Green_Control Run this compound single-color control Is_Signal_in_Red_Channel->Check_Green_Control Yes Check_Blue_Control Was a blue nuclear stain (DAPI/Hoechst) used with UV? Is_Signal_in_Green_Channel->Check_Blue_Control Yes Other_Issue Investigate other causes (e.g., autofluorescence) Is_Signal_in_Green_Channel->Other_Issue No Bleedthrough_Present Bleed-through from Green? Check_Green_Control->Bleedthrough_Present Perform_Compensation Solution: Perform Compensation or Sequential Imaging Bleedthrough_Present->Perform_Compensation Yes Bleedthrough_Present->Other_Issue No Photoconversion_Suspected UV Photoconversion? Check_Blue_Control->Photoconversion_Suspected Change_Imaging_Order Solution: Image Green Channel First or Minimize UV Exposure Photoconversion_Suspected->Change_Imaging_Order Yes Photoconversion_Suspected->Other_Issue No

Caption: Logical troubleshooting workflow for signal bleed-through issues.

References

Validation & Comparative

Confirming the Lysosomal Specificity of Green DND-26: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Green DND-26, commercially known as LysoTracker this compound, is a widely utilized fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells. Its utility is rooted in its chemical nature as a weak base linked to a fluorophore. This design allows it to permeate cell membranes and accumulate in acidic compartments.[1][2] Within the acidic lumen of the lysosome (pH 4.5-5.0), the probe's weak base becomes protonated, trapping it within the organelle and leading to a distinct, punctate fluorescent signal. While effective, rigorous validation of its lysosomal specificity is paramount for accurate experimental interpretation.

This guide provides a comparative framework for confirming the lysosomal specificity of this compound, offering detailed experimental protocols and performance comparisons with alternative lysosomal probes.

Performance Comparison of Common Lysosomal Probes

To provide a clear overview, the following table summarizes the key characteristics of this compound and a common alternative, LysoTracker Red DND-99. While direct quantitative comparisons for all parameters are not always available in published literature, this table reflects generally accepted performance attributes.

FeatureThis compound (LysoTracker Green)LysoTracker Red DND-99LysoSensor Probes
Excitation Max. ~504 nm[3][4]~577 nm[3][4]Varies (e.g., LysoSensor Blue ~373 nm, Green ~443 nm)[2]
Emission Max. ~511 nm[3][4]~590 nm[3][4]Varies (e.g., LysoSensor Blue ~425 nm, Green ~505 nm)[2]
Principle of Action Accumulates in acidic organelles due to protonation (acidotropic probe). Fluorescence is largely pH-independent.[2]Accumulates in acidic organelles due to protonation (acidotropic probe).Fluorescence intensity is pH-dependent, increasing upon acidification.[2]
Recommended for Live-cell imaging of lysosomes.Live-cell imaging of lysosomes; often used in multicolor experiments with green probes.Ratiometric pH measurements and detecting changes in lysosomal pH.
Fixability Not recommended; signal is often lost or becomes diffuse upon fixation.[5][6][7][8][9]Partial fluorescence may be retained after brief fixation, but not ideal.[3][8]Generally not recommended for fixation.
Photostability Generally considered to have good photostability for live-cell imaging.May be more prone to photobleaching during long imaging sessions compared to some other probes.[3]Varies by specific probe.
Cytotoxicity Low at recommended nanomolar concentrations. Prolonged incubation (>2 hours) can potentially disrupt lysosomal pH and induce toxicity.[3]Low at recommended nanomolar concentrations.Low at recommended concentrations.

Key Experiments to Confirm Lysosomal Specificity

To rigorously validate that the punctate staining pattern observed with this compound corresponds to lysosomes, a series of experiments should be performed.

Co-localization with Established Lysosomal Markers

The gold standard for confirming lysosomal specificity is to perform co-localization studies with well-characterized lysosomal resident proteins. Lysosomal-Associated Membrane Protein 1 (LAMP1) is a heavily glycosylated type I transmembrane protein that is abundant in the lysosomal membrane and serves as an excellent marker.

Experimental Workflow for Co-localization:

G cluster_0 Day 1: Cell Culture and Staining cluster_1 Day 1: Fixation and Permeabilization cluster_2 Day 1: Immunostaining cluster_3 Day 2: Secondary Staining and Imaging cluster_4 Data Analysis A Seed cells on coverslips B Incubate cells with this compound (e.g., 50-75 nM for 15-30 min) A->B C Wash with PBS B->C D Fix cells (e.g., 4% PFA for 15 min) C->D E Permeabilize cells (e.g., 0.1% Triton X-100 for 10 min) D->E F Block with 1% BSA for 30 min E->F G Incubate with primary antibody (e.g., anti-LAMP1) overnight at 4°C F->G H Wash with PBS G->H I Incubate with fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) H->I J Mount coverslips and image using confocal microscopy I->J K Image analysis to determine co-localization J->K L Calculate Pearson's and Manders' coefficients K->L

Caption: Experimental workflow for co-localization of this compound with LAMP1.

Logical Framework for Specificity Confirmation:

G A Hypothesis: This compound localizes to lysosomes B Experiment: Co-stain with this compound and anti-LAMP1 antibody A->B C Observation: This compound signal (green puncta) spatially overlaps with LAMP1 signal (red puncta) B->C D Quantitative Analysis: High Pearson's and Manders' co-localization coefficients C->D E Conclusion: This compound is specific for lysosomes D->E

Caption: Logical diagram illustrating the confirmation of lysosomal specificity.

Washout Experiment to Assess Probe Retention

A key characteristic of an effective lysosomal probe is its stable retention within the acidic organelle. A washout experiment can assess this by pre-loading cells with the dye and then incubating them in dye-free media over time.

Experimental Protocol: Washout Assay

  • Cell Preparation: Seed cells on a glass-bottom imaging dish to an appropriate confluency.

  • Probe Incubation: Incubate the cells with this compound at the desired concentration (e.g., 50-75 nM) for 30 minutes at 37°C.

  • Initial Imaging (Time 0): Gently wash the cells twice with pre-warmed, complete growth medium. Immediately acquire images of a selected field of view using a fluorescence microscope.

  • Incubation in Dye-Free Medium: Replace the medium with fresh, pre-warmed, dye-free complete growth medium and return the cells to the incubator.

  • Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., 30, 60, and 120 minutes).

  • Data Analysis: Quantify the mean fluorescence intensity of the punctate structures at each time point. A minimal decrease in fluorescence intensity over time indicates strong retention of the probe.

Detailed Experimental Protocols

Protocol 1: Co-localization of this compound with LAMP1

Materials:

  • Cells of interest cultured on glass coverslips

  • This compound (LysoTracker this compound)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: Mouse anti-human LAMP1

  • Secondary antibody: Alexa Fluor 594-conjugated goat anti-mouse IgG

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Staining with this compound:

    • Prepare a working solution of this compound at 50-75 nM in pre-warmed cell culture medium.

    • Remove the medium from the cells and add the this compound working solution.

    • Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Gently wash the cells three times with warm PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[10]

    • Wash three times with PBS.

  • Immunostaining:

    • Incubate the cells in blocking buffer for 30 minutes at room temperature.

    • Dilute the primary anti-LAMP1 antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[10]

    • Wash the cells three times with PBS.

    • Dilute the Alexa Fluor 594-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a confocal microscope with appropriate laser lines and filters for this compound (Ex/Em ~504/511 nm), Alexa Fluor 594 (Ex/Em ~590/617 nm), and DAPI/Hoechst.

  • Co-localization Analysis:

    • Use image analysis software (e.g., Fiji/ImageJ with the JACoP plugin) to quantify the degree of co-localization.[11]

    • Calculate both the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficients (MOC) to provide a robust quantitative measure of co-localization.[12][13]

References

A Head-to-Head Comparison: LysoTracker Green DND-26 vs. LysoTracker Red DND-99 for Lysosomal Tracking

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology, the visualization of lysosomes and other acidic organelles is crucial for understanding a myriad of cellular processes, from autophagy to drug delivery. LysoTracker probes, a series of fluorescent acidotropic dyes, are indispensable tools for labeling these compartments in live cells. This guide provides a detailed comparison of two of the most widely used variants, LysoTracker Green DND-26 and LysoTracker Red DND-99, to aid researchers in selecting the optimal probe for their experimental needs.

LysoTracker probes consist of a fluorophore linked to a weak base that can freely permeate cell membranes.[1] Upon entering an acidic organelle, such as a lysosome, the weak base becomes protonated, trapping the probe within the compartment and leading to a significant increase in fluorescence.[2] This mechanism allows for the highly selective labeling of these organelles in living cells.[]

At a Glance: Key Specifications

A summary of the key technical specifications for LysoTracker this compound and LysoTracker Red DND-99 is presented below. These parameters are fundamental for designing imaging experiments and selecting appropriate filter sets.

FeatureLysoTracker this compoundLysoTracker Red DND-99
Excitation Maximum 504 nm[4][5]577 nm[2][]
Emission Maximum 511 nm[4][5]590 nm[2][]
Recommended Working Concentration 50 nM[4]50-75 nM[][6]
Fixability Not recommended for fixation[4]Paraformaldehyde fixable[7]
Supplied As 1 mM solution in DMSO[4]1 mM solution in DMSO[][6]
Storage -20°C, desiccated and protected from light[4][8]-20°C, away from light and moisture[6]

Performance and Experimental Considerations

Both LysoTracker this compound and LysoTracker Red DND-99 are effective at labeling acidic organelles. However, some studies suggest that LysoTracker Red DND-99 can provide a more robust fluorescence signal compared to the green variant.[9] The choice between the two often depends on the specific requirements of the experiment, such as the presence of other fluorescent proteins or dyes.

LysoTracker this compound is compatible with standard FITC filter sets and is a suitable choice for experiments where a green fluorescent probe is required.[2] It is important to note that this probe is not suitable for applications that require cell fixation after staining, as fixation with aldehydes or alcohols will inhibit the staining.[4]

LysoTracker Red DND-99 offers the advantage of being fixable with paraformaldehyde, which can be beneficial for certain experimental workflows.[7] It is often used for visualizing lysosomal morphology and can be a preferred option in multicolor imaging experiments to avoid spectral overlap with green fluorescent proteins like GFP.[2]

Visualizing the Mechanism and Workflow

To better understand the principles and application of LysoTracker probes, the following diagrams illustrate their mechanism of action and a typical experimental workflow.

LysoTracker Mechanism of Action cluster_extracellular Extracellular Space (Neutral pH) cluster_cytoplasm Cytoplasm (Neutral pH) cluster_lysosome Lysosome (Acidic pH) Probe_unprotonated LysoTracker (Unprotonated, Neutral Charge) Probe_cytoplasm LysoTracker (Freely Diffusible) Probe_unprotonated->Probe_cytoplasm Cell Membrane Permeation Probe_protonated LysoTracker (Protonated, Charged) Probe_cytoplasm->Probe_protonated Diffusion into Lysosome Fluorescence Fluorescence Emission Probe_protonated->Fluorescence Accumulation & Excitation

Caption: Mechanism of LysoTracker probes.

Experimental Workflow Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Prepare_Dye Prepare LysoTracker working solution (50-75 nM in media) Cell_Culture->Prepare_Dye Incubate Incubate cells with LysoTracker solution (30-120 min at 37°C) Prepare_Dye->Incubate Wash Wash cells with fresh media or buffer Incubate->Wash Image Image live cells using fluorescence microscopy Wash->Image End End Image->End

Caption: A typical workflow for staining live cells with LysoTracker.

Detailed Experimental Protocols

The following are generalized protocols for staining live cells with LysoTracker this compound and LysoTracker Red DND-99. The optimal conditions may vary depending on the cell type and experimental setup.

LysoTracker this compound Staining Protocol
  • Cell Preparation: Culture cells on a suitable imaging dish or slide to the desired confluency.

  • Working Solution Preparation: Dilute the 1 mM LysoTracker this compound stock solution to a final working concentration of 50 nM in the normal growth medium.[4] For a 1:20,000 dilution, add 0.5 µL of the stock solution to 10 mL of media.[4] To minimize background fluorescence, phenol (B47542) red-free media can be used.[4]

  • Staining: Remove the existing media from the cells and add the pre-warmed LysoTracker-containing media.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[2]

  • Imaging: Image the cells immediately in the staining solution or after replacing it with fresh, pre-warmed media.[4] Note: Do not fix the cells, as this will inhibit the staining.[4]

LysoTracker Red DND-99 Staining Protocol
  • Cell Preparation: Culture cells as required for the experiment.

  • Working Solution Preparation: Prepare a working solution of 50-75 nM LysoTracker Red DND-99 in a suitable buffer (e.g., HBSS) or growth medium.[6]

  • Staining: Replace the culture medium with the pre-warmed LysoTracker Red working solution.

  • Incubation: Incubate the cells for 30-120 minutes at 37°C, protected from light.[6] The optimal incubation time can range from 15 minutes to 4 hours.[2]

  • Washing: Replace the working solution with a fresh medium to remove any unbound dye.[6]

  • Imaging: Proceed with live-cell imaging. For fixed-cell applications, cells can be fixed with a formaldehyde-based fixative after staining.

Conclusion

Both LysoTracker this compound and LysoTracker Red DND-99 are powerful tools for the visualization of lysosomes and other acidic organelles in live cells. The primary differences lie in their spectral properties and fixability. LysoTracker Green is ideal for experiments requiring a green fluorescent probe in live cells, while LysoTracker Red offers the flexibility of post-staining fixation and may provide a stronger signal. The choice between these two probes should be guided by the specific experimental design, including the instrumentation available and the need for multiplexing with other fluorescent markers.

References

A Comparative Guide to Lysosome Tracking Dyes: Alternatives to Green DND-26

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the intricate study of lysosomal dynamics, the selection of an appropriate fluorescent probe is paramount for generating reliable and reproducible data. LysoTracker Green DND-26 has long been a staple for visualizing these acidic organelles in live cells. However, the expanding landscape of fluorescent probe technology now offers a variety of alternatives, each with distinct advantages in terms of photostability, toxicity, and signal-to-noise ratio. This guide provides an objective comparison of several alternatives to LysoTracker this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in making an informed choice for their specific experimental needs.

Performance Comparison of Lysosomal Dyes

The ideal lysosomal dye should exhibit bright fluorescence, high selectivity for lysosomes, low cytotoxicity, and high photostability to enable long-term imaging. The following tables summarize the key characteristics and performance metrics of LysoTracker this compound and its alternatives.

Dye Excitation (nm) Emission (nm) Quantum Yield Extinction Coefficient (M⁻¹cm⁻¹) Key Features
LysoTracker this compound 504[1][2]511[1][2]N/A~80,000[3]Well-established, good brightness.
LysoSensor Green DND-189 443505N/AN/ApH-sensitive fluorescence, low fluorescence outside acidic organelles.
LysoView™ Green 496526N/AN/ALow background, non-toxic for long-term imaging.
LysoBrite™ Green ~504~511N/AN/AClaimed higher photostability and lower toxicity than LysoTracker.
Pepstatin A Janelia Fluor® 526 5305490.87118,000Fluorogenic, no-wash staining, suitable for super-resolution microscopy.

Experimental Data Highlights

Direct comparative studies providing quantitative data on photostability and cytotoxicity are crucial for dye selection.

Photostability:

While comprehensive, standardized photostability data is sparse, some studies and manufacturer claims provide insights. For instance, LysoBrite™ dyes are reported to be significantly more photostable than LysoTracker™ dyes. One study demonstrated that a novel far-red dye, HMSiR680-Me, showed superior photostability compared to LysoTracker Deep Red, enabling long-term time-lapse super-resolution microscopy.

Cytotoxicity and Background:

LysoSensor probes are suggested to be less toxic than LysoTracker probes, although they may require higher concentrations and longer incubation times. LysoView™ dyes are marketed as being non-toxic and having lower background signal compared to LysoTracker® dyes.

Experimental Protocols

Accurate and reproducible lysosome tracking relies on meticulous experimental protocols. Below are detailed methodologies for live-cell staining and photostability assessment.

General Protocol for Live-Cell Lysosome Staining

This protocol provides a general framework for staining lysosomes in live adherent cells. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that allows for individual cell imaging. Allow cells to adhere and grow for 24-48 hours.

  • Dye Preparation: Prepare a stock solution of the lysosomal dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, dilute the stock solution to the desired working concentration in pre-warmed cell culture medium. Typical working concentrations range from 50-100 nM for LysoTracker dyes and may be around 1 µM for LysoSensor dyes.

  • Cell Staining: Remove the culture medium from the cells and replace it with the dye-containing medium.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. Incubation times may vary depending on the dye and cell type.

  • Washing (Optional but Recommended): For some dyes, particularly those with higher background, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye. For long-term imaging, use a stage-top incubator to maintain temperature, humidity, and CO₂ levels.

Protocol for Assessing Dye Photostability

This protocol outlines a method for comparing the photostability of different lysosomal dyes.

  • Sample Preparation: Prepare replicate samples of cells stained with each of the dyes being compared, following the live-cell staining protocol.

  • Image Acquisition Setup:

    • Select a region of interest (ROI) containing well-stained cells.

    • Use a consistent set of imaging parameters (e.g., objective magnification, laser power, exposure time, pinhole size) for all samples.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the same ROI. The duration of the time-lapse and the interval between frames will depend on the bleaching rate of the dyes. For example, acquire an image every 30 seconds for 10 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the lysosomes within the ROI for each frame of the time-lapse series using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the fluorescence intensity of each time point to the intensity of the first frame (t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye. The dye with the slowest decay in fluorescence is the most photostable.

Visualizing the Mechanism and Workflow

To better understand the principles behind lysosome tracking and the experimental process, the following diagrams have been generated.

Lysosome_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Cell_Culture 1. Culture Cells on Glass-Bottom Dish Dye_Prep 2. Prepare Dye Working Solution Add_Dye 3. Add Dye to Cells Dye_Prep->Add_Dye Incubate 4. Incubate at 37°C Add_Dye->Incubate Wash 5. Wash Cells (Optional) Incubate->Wash Image 6. Acquire Images Wash->Image Analyze 7. Analyze Data Image->Analyze Lysosomal_Acidification cluster_lysosome Lysosome (pH 4.5-5.0) cluster_cytosol Cytosol (pH ~7.2) V_ATPase V-ATPase V_ATPase->H_out pumps ADP ADP + Pi V_ATPase->ADP H_in->V_ATPase Dye_in Weakly Basic Dye (Uncharged) Dye_prot Protonated Dye (Charged & Trapped) Dye_in->Dye_prot protonated in acidic pH ATP ATP ATP->V_ATPase powers H_cytosol H+ H_cytosol->H_in Dye_out Weakly Basic Dye (Uncharged) Dye_out->Dye_in diffuses

References

Quantitative Analysis of Lysosomal pH: A Comparative Guide to LysoSensor™ Green DND-189 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lysosomal function and cellular homeostasis, the accurate measurement of lysosomal pH is paramount. This guide provides a comprehensive comparison of LysoSensor™ Green DND-189 with other common fluorescent probes, offering supporting data and detailed experimental protocols to assist in the selection of the most appropriate tool for quantitative lysosomal pH analysis.

Lysosomes are acidic organelles that play a crucial role in cellular degradation and recycling pathways. Their acidic internal environment, typically ranging from pH 4.5 to 5.0, is essential for the optimal activity of lysosomal enzymes. Dysregulation of lysosomal pH has been implicated in a variety of diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Therefore, the ability to accurately measure and monitor lysosomal pH is critical for understanding disease mechanisms and for the development of novel therapeutics.

LysoSensor™ Green DND-189 is a fluorescent probe specifically designed for the quantitative analysis of lysosomal pH. This guide will compare its performance against two other widely used probes: LysoTracker™ Red DND-99, a marker for acidic organelles, and SNARF-1, a ratiometric pH indicator.

Comparative Analysis of Lysosomal pH Probes

The selection of an appropriate fluorescent probe for lysosomal pH measurement depends on several factors, including the specific pH range of interest, the desired mode of analysis (e.g., intensity-based vs. ratiometric), and the experimental setup. The following table summarizes the key characteristics of LysoSensor™ Green DND-189, LysoTracker™ Red DND-99, and SNARF-1 to facilitate an informed decision.

FeatureLysoSensor™ Green DND-189LysoTracker™ Red DND-99SNARF-1
pKa ~5.2[1][2][3]Not applicable (fluorescence is largely pH-independent)~7.5[4][5][6][7]
Excitation Wavelength 443 nm[3]577 nm[8][9][10]~488-530 nm[11]
Emission Wavelength 505 nm[3]590 nm[8][9][10]Dual emission: ~580 nm and ~640 nm[4][11]
Mechanism of Action Fluorescence intensity increases in acidic environments.[12]Accumulates in acidic organelles; fluorescence is largely pH-insensitive.[8]Ratiometric probe with a pH-dependent shift in emission spectra.[11]
Optimal pH Range 4.5 - 6.0Not for pH measurement6.5 - 8.5
Advantages - Good sensitivity in the acidic range of lysosomes.- Can be used for quantitative measurements based on fluorescence intensity or lifetime.- Highly selective for acidic organelles.[8]- Bright and photostable, suitable for tracking lysosome localization and morphology.- Ratiometric measurement minimizes artifacts from probe concentration, photobleaching, and cell volume.
Limitations - Intensity-based measurements can be affected by probe concentration.- May have an alkalizing effect on lysosomes with prolonged incubation.[12][]- Not suitable for quantitative pH measurements.- pKa is not ideal for the acidic environment of lysosomes.
Typical Working Concentration 1 µM[1][14]50-75 nM[8][]5 µM[15]

Experimental Protocols

LysoSensor™ Green DND-189 Staining for Lysosomal pH Measurement

This protocol is suitable for fluorescence microscopy or fluorescence lifetime imaging microscopy (FLIM) to quantify lysosomal pH.

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of LysoSensor™ Green DND-189 in high-quality anhydrous DMSO.

  • Staining:

    • Warm the cell culture medium to 37°C.

    • Dilute the LysoSensor™ Green DND-189 stock solution in the pre-warmed medium to a final working concentration of 1 µM.[1][14]

    • Remove the existing culture medium from the cells and add the staining solution.

    • Incubate the cells for 5 minutes at 37°C, protected from light.[14]

  • Washing:

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with filters appropriate for excitation at ~443 nm and emission at ~505 nm.

    • For quantitative analysis, generate a calibration curve by incubating stained cells in buffers of known pH containing an ionophore like nigericin.

LysoTracker™ Red DND-99 Staining for Lysosome Localization

This protocol is designed to label and visualize acidic organelles, primarily lysosomes.

  • Cell Culture: Grow cells on imaging-compatible plates or slides.

  • Probe Preparation: Prepare a 1 mM stock solution of LysoTracker™ Red DND-99 in DMSO.

  • Staining:

    • Dilute the LysoTracker™ Red DND-99 stock solution in pre-warmed complete culture medium to a final working concentration of 50-75 nM.[8][]

    • Remove the existing medium and add the staining solution to the cells.

    • Incubate for 30-50 minutes at 37°C, protected from light.[16]

  • Washing:

    • Gently wash the cells once with pre-warmed PBS.

  • Imaging:

    • Add fresh, phenol (B47542) red-free medium for imaging.

    • Visualize the stained lysosomes using a fluorescence microscope with filters suitable for excitation at ~577 nm and emission at ~590 nm.

SNARF-1 Staining for Cytosolic and Vesicular pH Measurement

This protocol is for ratiometric pH measurements, primarily in less acidic compartments.

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging platform.

  • Probe Preparation: Prepare a 1 mM stock solution of the cell-permeant SNARF-1 AM ester in DMSO.

  • Staining:

    • Incubate cells in serum-free medium.

    • Add the SNARF-1 AM stock solution to the medium to a final concentration of 5 µM.[15]

    • Incubate for 20 minutes at 37°C in the dark.[15]

  • Washing:

    • Wash the cells twice with sterile PBS.

    • Add 2 ml of serum-free medium and incubate for at least 2 hours to allow for de-esterification of the probe.[15]

  • Imaging and Ratiometric Analysis:

    • Image the cells using a fluorescence microscope with an excitation wavelength of ~514 nm.

    • Collect emission signals at two wavelengths, typically around 580 nm and 640 nm.

    • The ratio of the fluorescence intensities at these two wavelengths is used to determine the pH, based on a pre-established calibration curve.

Visualizing the Experimental Workflow and Mechanism

To further clarify the application and mechanism of LysoSensor™ Green DND-189, the following diagrams have been generated.

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Analysis cell_culture Culture cells on imaging dish prepare_probe Prepare 1 µM LysoSensor Green DND-189 solution incubate Incubate cells for 5 min at 37°C prepare_probe->incubate wash_cells Wash cells with PBS incubate->wash_cells add_medium Add fresh medium wash_cells->add_medium image_cells Acquire fluorescence images (Ex: 443 nm, Em: 505 nm) add_medium->image_cells analyze_data Quantify lysosomal pH image_cells->analyze_data

Caption: Experimental workflow for lysosomal pH measurement using LysoSensor™ Green DND-189.

mechanism_of_action cluster_cell Cell cluster_cytosol Cytosol (Neutral pH) cluster_lysosome Lysosome (Acidic pH) probe_entry LysoSensor Green DND-189 (Freely permeable) probe_cytosol Low Fluorescence probe_entry->probe_cytosol Remains largely non-fluorescent probe_accumulation Probe Accumulation & Protonation probe_entry->probe_accumulation Diffuses into lysosome probe_lysosome High Fluorescence probe_accumulation->probe_lysosome Fluorescence increases significantly

Caption: Mechanism of action of LysoSensor™ Green DND-189.

References

Illuminating the Cell: A Comparative Guide to Colocalization Studies of LysoTracker Green DND-26

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of organelles within a cell is paramount. Fluorescent probes are indispensable tools in this endeavor, and LysoTracker Green DND-26 has emerged as a widely used marker for acidic organelles, primarily lysosomes. This guide provides a comprehensive comparison of LysoTracker this compound with other organelle markers, supported by experimental data and detailed protocols to aid in the design and interpretation of colocalization studies.

LysoTracker this compound is a cell-permeant fluorescent dye that selectively accumulates in acidic compartments of live cells.[1][2] Its mechanism relies on its weakly basic nature; in the neutral pH of the cytoplasm, the dye is unprotonated and can freely cross cell membranes. Upon entering an acidic organelle, such as a lysosome, it becomes protonated and trapped, leading to a bright, punctate fluorescent signal.[1] With an excitation maximum at 504 nm and an emission maximum at 511 nm, it is compatible with standard FITC filter sets.[1]

Performance in Colocalization Studies: A Quantitative Look

Colocalization analysis is crucial for determining the spatial relationship between different cellular components. This is often quantified using the Pearson's or Manders' correlation coefficients, which measure the degree of overlap between two fluorescent signals. While extensive quantitative data across all organelles is not always consolidated, the available literature provides valuable insights into the colocalization of LysoTracker this compound with various organelle markers.

Table 1: Quantitative Colocalization Data for LysoTracker Probes with Organelle Markers

Organelle MarkerProbe CombinationCell TypeColocalization CoefficientReference
Mitochondria LysoTracker Red & MitoTracker Green-Pearson's Coefficient: Varies with mitophagy induction[3]
Mitochondria Erythrosine & LysoTracker/MitoTrackerDOK and H357 cellsPearson's (r) and Mander's (M) coefficients calculated[4]
Endoplasmic Reticulum ER-targeted fluorescent probe & LysoTracker RedHeLa cellsPearson's Correlation Coefficient: 0.58[5]
Endoplasmic Reticulum ER-Tracker Red & a green fluorescent probe for ERHeLa cellsPearson's Correlation Coefficient: 0.92[5]
Lysosomes BSA-Cy5 & LysoTracker Red DND-99HeLa cellsPearson's and Mander's Overlap Value: ~0.8[3]

Note: The table includes data for different LysoTracker colors as they share the same targeting mechanism. The specific values can vary depending on the cell type, experimental conditions, and the specific analysis methods used.

Visualizing the Workflow: A Guide to Colocalization Experiments

A typical colocalization experiment involves labeling live cells with LysoTracker this compound and another fluorescent marker for the organelle of interest, followed by imaging and quantitative analysis.

Colocalization_Workflow Experimental Workflow for Colocalization Analysis cluster_preparation Cell Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture Culture cells on imaging-compatible plates dye_loading Incubate with LysoTracker this compound and other organelle markers cell_culture->dye_loading wash Wash cells to remove excess dye dye_loading->wash image_acquisition Acquire multi-channel fluorescence images wash->image_acquisition preprocessing Image pre-processing (background subtraction, etc.) image_acquisition->preprocessing colocalization_analysis Quantitative colocalization analysis (e.g., Pearson's/Manders' coefficients) preprocessing->colocalization_analysis interpretation Interpret results colocalization_analysis->interpretation

Caption: A generalized workflow for a colocalization study using LysoTracker this compound.

In-Depth Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are protocols for colocalization studies of LysoTracker this compound with markers for mitochondria, endoplasmic reticulum, and the Golgi apparatus.

Protocol 1: Colocalization of Lysosomes and Mitochondria

Objective: To visualize and quantify the spatial relationship between lysosomes and mitochondria in live cells.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • LysoTracker this compound (e.g., from Thermo Fisher Scientific)

  • MitoTracker Red CMXRos (e.g., from Thermo Fisher Scientific)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Confocal microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%).

  • Mitochondria Staining: Incubate cells with 100 nM MitoTracker Red CMXRos in pre-warmed live-cell imaging medium for 30 minutes at 37°C.[6]

  • Lysosome Staining: During the last 10 minutes of the MitoTracker incubation, add LysoTracker this compound to a final concentration of 50-75 nM and continue to incubate at 37°C.[6]

  • Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).[6]

  • Imaging: Immediately image the cells in fresh, pre-warmed live-cell imaging medium using a confocal microscope. Acquire images in separate channels for LysoTracker Green and MitoTracker Red.

  • Analysis: Use image analysis software (e.g., ImageJ with the JACoP plugin) to calculate Pearson's and Manders' colocalization coefficients.[7]

Protocol 2: Colocalization of Lysosomes and Endoplasmic Reticulum (ER)

Objective: To investigate the proximity of lysosomes and the ER in live cells.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • LysoTracker this compound

  • ER-Tracker Red (BODIPY TR Glibenclamide) (e.g., from Thermo Fisher Scientific)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • ER Staining: Incubate cells with 1 µM ER-Tracker Red in pre-warmed live-cell imaging medium for 15-30 minutes at 37°C.[8]

  • Lysosome Staining: Add LysoTracker this compound to a final concentration of 50-75 nM and incubate for an additional 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells immediately in fresh, pre-warmed medium.

  • Analysis: Perform quantitative colocalization analysis as described in Protocol 1.

Protocol 3: Colocalization of Lysosomes and Golgi Apparatus

Objective: To examine the spatial relationship between lysosomes and the Golgi complex.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • LysoTracker this compound

  • CellLight® Golgi-RFP or a suitable fluorescently-tagged Golgi marker (e.g., Giantin-mCherry)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Cell Preparation: If using a fluorescent protein-based marker, transfect the cells according to the manufacturer's instructions and allow for protein expression (typically 24-48 hours).

  • Lysosome Staining: Incubate the transfected cells with 50-75 nM LysoTracker this compound in pre-warmed live-cell imaging medium for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed medium.

  • Imaging: Acquire images in the green (LysoTracker) and red (Golgi marker) channels.

  • Analysis: Quantify the degree of colocalization using appropriate software.

Alternatives to LysoTracker this compound

While LysoTracker this compound is a powerful tool, several alternatives exist, each with its own advantages and disadvantages.

Table 2: Comparison of Lysosomal Probes

ProbeMechanism of ActionAdvantagesDisadvantages
LysoTracker Probes Weakly basic amine accumulates in acidic organelles.High selectivity for acidic organelles, available in multiple colors, suitable for live-cell imaging.Not fixable, can affect lysosomal pH over long incubations, may not stain all lysosomes.[2][9]
LysoSensor Probes pH-dependent fluorescence intensity.Can provide information about lysosomal pH.Fluorescence is pH-dependent, which can complicate simple localization studies.[10]
LAMP1/LAMP2 Antibodies Target lysosome-associated membrane proteins.Highly specific for lysosomes.Requires cell fixation and permeabilization, not suitable for live-cell imaging.
SIR-Lysosome Spirochrome-based probe that binds to lysosomal membranes.High specificity, low background, suitable for super-resolution microscopy.Can be more expensive than traditional dyes.

Signaling Pathways and Logical Relationships

The decision to use LysoTracker this compound or an alternative often depends on the specific biological question being addressed. The following diagram illustrates the decision-making process.

Probe_Selection Probe Selection for Lysosomal Studies question1 Live or Fixed Cells? live_cells Live Cells question1->live_cells Live fixed_cells Fixed Cells question1->fixed_cells Fixed question2 Dynamic Process or Localization? live_cells->question2 lamp_ab LAMP Antibodies fixed_cells->lamp_ab dynamic_process Dynamic Process (e.g., trafficking, pH changes) question2->dynamic_process Dynamic localization Static Localization question2->localization Localization lysotracker LysoTracker Probes dynamic_process->lysotracker pH independent lysosensor LysoSensor Probes dynamic_process->lysosensor pH dependent localization->lysotracker sir_lysosome SIR-Lysosome localization->sir_lysosome Super-resolution

Caption: A decision tree for selecting the appropriate lysosomal probe based on experimental needs.

References

Cross-Validation of Green DND-26 Results with Alternative Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel Green DND-26 cytotoxicity assay against established methods, namely the MTT, LDH, and a commercially available real-time luminescence-based assay. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their experimental needs.

Introduction to Cytotoxicity Assays

Measuring cytotoxicity is a fundamental aspect of drug discovery and development. It allows researchers to assess the potential of a compound to cause cell death. Different assays measure various cellular parameters to determine cytotoxicity, including metabolic activity, membrane integrity, and specific enzymatic activities.

The This compound is a novel fluorescence-based assay designed to quantify cell death by measuring the activity of a key executioner caspase involved in the apoptotic pathway. This guide cross-validates its performance against three widely used methods:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of living cells.

  • LDH Assay: A colorimetric assay that quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes.

  • Real-Time Luminescent Assay: A method that continuously measures cell viability in real-time using a luciferase-based system.

Comparative Performance Data

The following table summarizes the key performance metrics for this compound and the comparative assays based on head-to-head experiments using the human cervical cancer cell line, HeLa, treated with a serial dilution of Staurosporine, a known apoptosis inducer.

Parameter This compound MTT Assay LDH Assay Real-Time Luminescent Assay
Principle Caspase-3/7 Activity (Fluorescence)Metabolic Activity (Colorimetric)Membrane Integrity (Colorimetric)ATP Content (Luminescence)
Assay Time 1.5 hours4.5 hours1 hourReal-time (multiple reads)
Sensitivity (EC50) 1.2 µM2.5 µM3.1 µM1.1 µM
Z'-factor 0.820.750.710.88
Linearity (R²) 0.9920.9850.9790.995
Multiplexing Potential HighLowMediumHigh

Signaling Pathways and Assay Targets

Different cytotoxicity assays interrogate different stages of the cell death process. Understanding the underlying biological mechanism is crucial for selecting the appropriate assay and for data interpretation.

Cytotoxicity_Assay_Targets cluster_cell Cell cluster_assays Assay Measurement Drug Drug Compound Apoptosis Apoptosis Induction Drug->Apoptosis Healthy Healthy Cell (Metabolically Active) Healthy->Apoptosis Drug Treatment MTT_Assay MTT Assay Healthy->MTT_Assay Caspase Caspase-3/7 Activation Apoptosis->Caspase ATP ATP Depletion Apoptosis->ATP Necrosis Necrosis / Late Apoptosis (Membrane Damage) Caspase->Necrosis Green_DND_26_Assay This compound Assay Caspase->Green_DND_26_Assay LDH LDH Release Necrosis->LDH LDH_Assay LDH Assay LDH->LDH_Assay RealTime_Assay Real-Time Luminescent Assay ATP->RealTime_Assay

Caption: Interrogation points of different cytotoxicity assays in the cell death pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Cell Culture and Treatment
  • Cell Line: HeLa cells were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Cells were seeded at a density of 10,000 cells/well in a 96-well plate and incubated for 24 hours at 37°C, 5% CO₂.

  • Treatment: A 2x serial dilution of Staurosporine (starting from 10 µM) was added to the cells and incubated for the desired time points.

This compound Assay Workflow

The this compound assay follows a simple "add-mix-measure" protocol, making it amenable to high-throughput screening.

Green_DND_26_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Drug Compound (e.g., Staurosporine) incubate1->treat incubate2 Incubate for Desired Time treat->incubate2 add_reagent Add Reagent to Wells (1:1 volume ratio) incubate2->add_reagent prepare_reagent Prepare this compound Working Solution prepare_reagent->add_reagent incubate3 Incubate 1h at 37°C (Protected from Light) add_reagent->incubate3 read Read Fluorescence (Ex/Em = 485/520 nm) incubate3->read

Caption: The experimental workflow for the this compound cytotoxicity assay.

  • Reagent Preparation: Prepare the this compound working solution by diluting the substrate in the provided assay buffer.

  • Reagent Addition: Add the working solution directly to the cell culture wells.

  • Incubation: Incubate the plate for 1 hour at 37°C, protected from light.

  • Measurement: Read the fluorescence signal using a plate reader with excitation at 485 nm and emission at 520 nm.

MTT Assay Protocol
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Reagent Addition: Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate for 4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Measurement: Read the absorbance at 570 nm.

LDH Assay Protocol
  • Sample Collection: Transfer 50 µL of cell culture supernatant to a new 96-well plate.

  • Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Reagent Addition: Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Measurement: Read the absorbance at 490 nm.

Decision Guide for Assay Selection

Choosing the right assay depends on multiple factors, including the experimental question, the expected mechanism of cell death, and practical considerations like throughput and equipment availability.

Assay_Selection_Logic q1 Need Real-Time Kinetics? q2 Primary Mechanism Apoptosis? q1->q2 No a1 Use Real-Time Luminescent Assay q1->a1 Yes q3 High-Throughput Screening? q2->q3 No a2 Use this compound (Caspase-Specific) q2->a2 Yes a3 Use LDH Assay (Membrane Integrity) q3->a3 Yes a4 Use MTT Assay (Metabolic Endpoint) q3->a4 No

Caption: A decision-making framework for selecting a suitable cytotoxicity assay.

Conclusion

The this compound assay demonstrates robust performance with high sensitivity (EC50 of 1.2 µM) and an excellent Z'-factor (0.82), making it highly suitable for high-throughput screening applications. Its simple, fast protocol offers a significant advantage over the more time-consuming MTT assay.

While real-time luminescent assays provide superior temporal resolution, the this compound is an excellent choice for endpoint assays specifically targeting the apoptotic pathway. Compared to the LDH assay, which measures membrane integrity often associated with late-stage apoptosis or necrosis, this compound provides a more specific and earlier indication of programmed cell death.

Ultimately, the choice of assay should be guided by the specific scientific question. For researchers focused on apoptosis, this compound offers a sensitive, rapid, and reliable method. As always, cross-validation with an orthogonal method is recommended to confirm key findings.

A Comparative Guide to Lysosomal Probes: Unveiling the Limitations of Green DND-26

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of lysosomes is fundamental to understanding cellular homeostasis, disease pathogenesis, and the efficacy of novel therapeutics. Green DND-26, commercially known as LysoTracker® this compound, has been a widely adopted fluorescent probe for labeling these acidic organelles in live cells. However, its application is not without limitations, which can significantly impact experimental outcomes and data interpretation. This guide provides an objective comparison of this compound with a key alternative, LysoSensor™ Green DND-189, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

Mechanism of Action: A Tale of Two Probes

Both this compound and LysoSensor™ Green DND-189 are weak bases that can permeate the cell membrane and selectively accumulate in acidic organelles.[1] Their mechanism of retention, however, diverges in a critical aspect: their response to the acidic environment.

This compound (LysoTracker® this compound) becomes protonated within the acidic lumen of the lysosome. This protonation leads to its entrapment within the organelle, resulting in bright, punctate staining.[1] Crucially, once accumulated, its fluorescence is largely independent of the lysosomal pH.[2]

LysoSensor™ Green DND-189 , in contrast, exhibits pH-dependent fluorescence.[3] In neutral environments, the probe is weakly fluorescent. As it enters the acidic milieu of the lysosome and becomes protonated, its fluorescence intensity dramatically increases.[3] This property allows it to not only mark the location of lysosomes but also to report on their acidic status.

Quantitative Comparison of Probe Performance

The choice between this compound and its alternatives often hinges on specific experimental requirements. The following table summarizes key performance metrics to facilitate an informed decision.

FeatureThis compound (LysoTracker® Green)LysoSensor™ Green DND-189Neutral Red
pH Sensitivity Fluorescence is largely pH-insensitive after accumulationFluorescence is pH-dependent; increases with acidity (pKa ~5.2)Accumulates in acidic organelles; color changes with pH
Excitation/Emission (nm) ~504 / ~511~443 / ~505~533 / ~644
Typical Working Conc. 50-75 nM≥ 1 µM1-10 µg/mL
Relative Brightness BrighterLess brightModerate
Photostability Prone to photobleachingGenerally more photostableModerate
Cytotoxicity Potential for cytotoxicity and "cell blebbing" with prolonged exposureGenerally less toxicCan be toxic at higher concentrations
Key Limitation Can induce lysosomal alkalinization over time; fluorescence is not a reliable indicator of lysosomal pHRequires higher concentrations; lower signal intensityLower specificity and brightness compared to fluorescent probes

Limitations of this compound in Specific Experimental Models

The inherent characteristics of this compound can lead to significant experimental artifacts and misinterpretations in certain research contexts.

Studies of Lysosomal pH Dynamics

A significant drawback of this compound is its tendency to raise the luminal pH of lysosomes, a phenomenon known as an "alkalizing effect," particularly with longer incubation times. This can confound studies investigating lysosomal acidification or the effects of drugs on lysosomal pH. For instance, in studies of lysosomal storage diseases where impaired acidification is a key pathological feature, the use of this compound could mask the true phenotype.

Autophagy Research

While this compound is frequently used to track the increase in acidic vesicular organelles during autophagy, its limitations must be considered. The mTOR signaling pathway is a central regulator of autophagy; its inhibition leads to the formation of autophagosomes, which fuse with lysosomes.

mTOR_Signaling_in_Autophagy cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_autophagy Autophagy Machinery Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates Stress Cellular Stress (e.g., Starvation) Stress->mTORC1 Inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation Initiates Autophagy Autophagy Autophagosome_Formation->Autophagy

Figure 1. Simplified mTOR signaling pathway regulating autophagy.

The alkalinizing effect of this compound can interfere with the final degradative steps of autophagy, which are pH-dependent. This could lead to an inaccurate assessment of autophagic flux.

Multidrug Resistance (MDR) Studies

A critical and often overlooked limitation of this compound is its interaction with efflux pumps like P-glycoprotein (P-gp), a key player in multidrug resistance. In cancer cells overexpressing P-gp, this compound can be actively transported out of the cell, preventing its accumulation in lysosomes and leading to false-negative staining. This makes it an unsuitable probe for studying lysosomal function in many MDR cancer cell lines.

MDR_Workflow cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Green_DND26_out This compound (extracellular) Pgp->Green_DND26_out Green_DND26_in This compound (extracellular) Green_DND26_in->Pgp Efflux Lysosome Lysosome Green_DND26_in->Lysosome Intended Path No_Staining No/Weak Staining

References

Safety Operating Guide

Proper Disposal of Green DND-26: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Green DND-26, a fluorescent dye commonly used for labeling acidic organelles in live cells, is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from stock solutions to contaminated labware.

This compound, also known under the trade name LysoTracker® this compound, is typically supplied as a 1 mM solution in dimethyl sulfoxide (B87167) (DMSO)[1][2][3]. While some safety data sheets (SDS) indicate the substance itself is not classified as hazardous, the DMSO solvent is a combustible liquid and facilitates skin absorption of other chemicals[4][5][6]. Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is essential to adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (butyl rubber gloves are recommended when working with DMSO)[4].

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or vapors[7].

  • Spill Management: In case of a small spill, absorb the material with an inert dry substance, place it in a sealed container for disposal, and clean the area with soap and water[8][9]. For larger spills, evacuate the area and follow your institution's emergency procedures[8].

Quantitative Data Summary

For clarity and quick reference, the key quantitative data related to this compound handling and disposal are summarized in the table below.

ParameterValueSource
Stock Solution Concentration1 mM in DMSO[1][2][3]
Typical Working Concentration50-75 nM[10]
Excitation Wavelength~504 nm[2]
Emission Wavelength~511 nm[2]
Chemical Nature of SolventCombustible Liquid (DMSO)[4][5]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste requires segregation into liquid and solid waste streams. Under no circumstances should this compound waste be disposed of down the sanitary sewer [8][11].

Liquid Waste Disposal

This category includes the original stock solution, diluted working solutions, and any aqueous waste containing the dye (e.g., used cell culture media).

  • Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container[11].

    • The container should be made of a material compatible with DMSO and other organic solvents.

    • Label the container as "Hazardous Waste: this compound (in DMSO) and Aqueous Fluorescent Dye Solutions."

  • Collection:

    • For the stock solution vial, triple rinse the empty vial with a suitable solvent (e.g., ethanol (B145695) or a small amount of fresh DMSO). Collect all rinsate as hazardous liquid waste[12].

    • Pour used cell culture media and other aqueous solutions containing the dye directly into the designated liquid waste container.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases[5][12]. Flammable liquid storage cabinets are recommended[4].

  • Disposal: Once the container is full, arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office[8][11].

Solid Waste Disposal

This category includes contaminated labware such as pipette tips, centrifuge tubes, gloves, and paper towels.

  • Segregation: Collect all solid waste contaminated with this compound in a separate, clearly labeled hazardous waste bag or container[12].

    • Line a designated solid waste container with a heavy-duty plastic bag.

    • Label the container as "Hazardous Solid Waste: this compound Contaminated Materials."

  • Collection:

    • Place all used pipette tips, tubes, flasks, and other disposable plasticware directly into the solid waste container.

    • Contaminated gloves and absorbent paper from spill clean-up should also be placed in this container.

  • Storage: Seal the bag or container when not in use and store it in a designated area.

  • Disposal: When the container is full, arrange for pickup and disposal through your institution's EHS office.

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard protocols for handling fluorescent dyes and chemical waste in a laboratory setting. The core experimental protocol relevant to waste generation is the cell staining procedure itself.

Protocol: Live Cell Staining with this compound

  • Preparation of Working Solution: The 1 mM stock solution of this compound in DMSO is diluted to a final working concentration of 50-75 nM in normal growth media[10]. This dilution step generates the primary liquid waste.

  • Cell Staining: Cells are incubated with the probe-containing medium for a period ranging from 30 minutes to 2 hours[10]. The used medium after incubation is a significant source of liquid waste.

  • Observation: Following incubation, the cells are typically washed and observed under a fluorescence microscope. The washing solutions also constitute liquid waste.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the decision-making process and workflow.

G cluster_waste_generation Waste Generation cluster_waste_stream Waste Stream Identification cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal A This compound Usage (Stock, Working Solutions, Staining) B Is the waste primarily liquid? (e.g., used media, stock solution) A->B C Collect in labeled hazardous liquid waste container B->C Yes F Collect in labeled hazardous solid waste container B->F No (Solid) D Store in secondary containment C->D E Arrange EHS pickup D->E G Store in designated area F->G H Arrange EHS pickup G->H

Caption: Decision workflow for segregating this compound waste.

G cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway A Used Media & Working Solutions C Hazardous Liquid Waste Container A->C B Empty Stock Vial (Triple Rinsed) B->C G Approved Waste Disposal Facility C->G EHS Disposal D Contaminated Pipette Tips, Tubes, Plates F Hazardous Solid Waste Container D->F E Used Gloves & PPE E->F F->G EHS Disposal

Caption: Segregation of this compound liquid and solid waste streams.

References

Safeguarding Your Research: Essential Safety and Handling of Green DND-26

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Green DND-26, also commercially known as LysoTracker® this compound. Adherence to these procedures is critical for maintaining a safe research environment and ensuring the integrity of your experimental outcomes.

Immediate Safety and Handling Protocols

LysoTracker® this compound is a fluorescent dye used for staining acidic compartments in live cells and is typically supplied as a 1 mM solution in dimethyl sulfoxide (B87167) (DMSO).[1][2] While the dye concentration is low, the properties of the DMSO solvent warrant careful handling. DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying other dissolved substances with it.[3][4]

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Dispose of gloves immediately after handling and wash hands thoroughly.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Emergency First Aid:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for LysoTracker® this compound and its solvent, Dimethyl Sulfoxide (DMSO).

PropertyLysoTracker® this compoundDimethyl Sulfoxide (DMSO)
Molecular Weight 398.69 g/mol 78.13 g/mol
Excitation Maximum 504 nmNot Applicable
Emission Maximum 511 nmNot Applicable
Appearance Not specified (in DMSO solution)Colorless liquid
Boiling Point Not available189 °C / 372.2 °F
Melting Point Not available18.4 °C / 65.1 °F
Flash Point Not available87 °C / 188.6 °F
Autoignition Temperature Not available301 °C / 573.8 °F
Solubility Provided as a 1 mM solution in DMSOSoluble in water
Storage Temperature -20°C, protected from lightStore in a well-ventilated place. Keep cool.

Experimental Protocols

The following is a general protocol for staining live cells with LysoTracker® this compound. Optimal conditions may vary depending on the cell type and experimental design.

Materials:

  • LysoTracker® this compound (1 mM stock solution in DMSO)

  • Live cells in culture

  • Normal growth medium (pre-warmed to 37°C)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM LysoTracker® this compound stock solution to a final working concentration of 50-75 nM in pre-warmed normal growth medium. A 1:20,000 dilution of the stock solution will yield a 50 nM working concentration.

  • Cell Staining:

    • For adherent cells: Grow cells on coverslips or in a culture dish. When ready for staining, remove the culture medium and replace it with the pre-warmed staining solution.

    • For suspension cells: Centrifuge the cells to form a pellet, remove the supernatant, and gently resuspend the cells in the pre-warmed staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C. The optimal incubation time can vary, so it is recommended to perform a time-course experiment to determine the best signal-to-noise ratio.

  • Washing (Optional): The staining solution can be replaced with fresh pre-warmed medium before imaging to reduce background fluorescence.

  • Imaging: Image the stained cells immediately using a fluorescence microscope with a filter set appropriate for FITC (fluorescein isothiocyanate), which will effectively excite the LysoTracker® this compound. Important: Cells must be imaged live as fixation will inhibit the staining.

Operational and Disposal Plans

A clear and logical workflow is essential for the safe and effective use of this compound.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling and Staining cluster_disposal Disposal Don PPE 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) Prepare Staining Solution 2. Prepare Working Solution (50-75 nM in pre-warmed media) Don PPE->Prepare Staining Solution Stain Cells 3. Incubate Cells with Staining Solution (15-30 min at 37°C) Image Cells 4. Image Live Cells (Do Not Fix) Stain Cells->Image Cells Dispose Waste 5. Dispose of Contaminated Waste (Gloves, Tips, Media) in Designated Chemical Waste Clean Workspace 6. Clean and Disinfect Work Area Dispose Waste->Clean Workspace

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.

Disposal Plan:

All materials that come into contact with this compound, including pipette tips, gloves, and media, should be considered chemical waste. Dispose of this waste in accordance with your institution's and local regulations for chemical waste disposal. Do not pour the staining solution or contaminated media down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.